3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303573 | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-14-3 | |
| Record name | 51226-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a versatile chemical intermediate. The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
This compound, with CAS Number 51226-14-3, is an aniline derivative featuring a protected ketone functionality in the form of a methyl-substituted dioxolane ring.[1][2] This structure makes it a valuable building block in multi-step organic synthesis, where the protected ketone can be deprotected under specific conditions after modifications to the aniline moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51226-14-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| SMILES | CC1(OCCO1)C2=CC(=CC=C2)N | [1] |
| Purity | Min. 95% (typical for commercial grades) | [2] |
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected data are summarized below.
Table 2: Summary of Spectroscopic Data
| Technique | Description |
| ¹H NMR | Expected signals include aromatic protons from the aniline ring, a singlet for the methyl group, and multiplets for the methylene protons of the dioxolane ring. The amine protons will also be present. |
| ¹³C NMR | Expected signals include distinct peaks for the aromatic carbons, the quaternary carbon of the dioxolane ring, the methyl carbon, and the methylene carbons of the dioxolane. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (179.22) is expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would include N-H stretching for the amine group, C-H stretching for aromatic and aliphatic components, C=C stretching for the aromatic ring, and C-O stretching for the dioxolane ether linkages. |
Experimental Protocols
A. Synthesis of this compound
A common synthetic route involves the acid-catalyzed acetalization of 3-aminoacetophenone with ethylene glycol. This reaction protects the ketone group, allowing for subsequent reactions involving the aniline amine group.
Protocol: Acetal Protection of 3-Aminoacetophenone
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3][4]
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Serious Eye Damage: Category 1 - Causes serious eye damage.[3][4]
-
Skin Sensitization: Category 1 - May cause an allergic skin reaction.[3][4]
-
Germ Cell Mutagenicity: Category 2 - Suspected of causing genetic defects.[3][4]
-
Carcinogenicity: Category 2 - Suspected of causing cancer.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1 - Causes damage to organs (Blood) through prolonged or repeated exposure.[3][4]
-
Aquatic Toxicity: Acute and Chronic Category 1 - Very toxic to aquatic life with long-lasting effects.[3][4]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, and tightly fitting safety goggles or a face shield.[3] Respiratory protection may be necessary if vapors or mists are generated.[3]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.[3]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[5] Rinse mouth.[3]
-
If on Skin: Take off immediately all contaminated clothing.[5] Rinse skin with water/shower.[4]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]
Logical Workflow for Quality Control
Ensuring the purity and identity of this compound is critical for its use in further applications. A standard quality control workflow is outlined below.
Caption: Standard quality control (QC) workflow for chemical intermediates.
References
Spectroscopic and Synthetic Profile of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline (CAS No: 51226-14-3).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. This information is intended to serve as a valuable resource for the identification, synthesis, and characterization of this compound in research and development settings.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5) |
| ~6.85 | d, J ≈ 7.8 Hz | 1H | Ar-H (H6) |
| ~6.75 | s | 1H | Ar-H (H2) |
| ~6.60 | d, J ≈ 7.8 Hz | 1H | Ar-H (H4) |
| ~4.05 | m | 2H | O-CH₂ |
| ~3.80 | m | 2H | O-CH₂ |
| ~3.70 | br s | 2H | NH₂ |
| ~1.65 | s | 3H | CH₃ |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~146.5 | Ar-C (C3) |
| ~145.0 | Ar-C (C1) |
| ~129.0 | Ar-C (C5) |
| ~118.0 | Ar-C (C6) |
| ~115.0 | Ar-C (C4) |
| ~114.5 | Ar-C (C2) |
| ~109.0 | C(CH₃)(O)₂ |
| ~65.0 | O-CH₂ |
| ~27.0 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2990 - 2850 | Medium | Aliphatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Bend (scissoring) and C=C Stretch (aromatic) |
| 1500 - 1400 | Medium to Strong | C=C Stretch (aromatic) |
| 1250 - 1000 | Strong | C-O Stretch (dioxolane) and C-N Stretch |
| 900 - 675 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular Ion) |
| 164 | [M - CH₃]⁺ |
| 120 | [M - C₂H₄O - CH₃]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the acid-catalyzed acetalization of 3-aminoacetophenone with ethylene glycol.
Synthesis of this compound
Reaction Scheme:
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminoacetophenone (1.0 eq), ethylene glycol (1.5 - 2.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq), and a sufficient volume of toluene to suspend the reagents.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. The document details the predicted proton NMR spectral data, a standard experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a meta-substituted aniline ring and a 2-methyl-1,3-dioxolane group. The protons on the aromatic ring, the dioxolane ring, the methyl group, and the amine group each produce unique signals.
Figure 1: Molecular structure of this compound with key proton groups labeled.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs and spin-spin coupling principles.[1][2] The exact chemical shifts can vary depending on the solvent and concentration used.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (Methyl) | 1.6 - 1.8 | Singlet (s) | 3H | - |
| O-CH₂-CH₂-O (Dioxolane) | 3.9 - 4.2 | Multiplet (m) | 4H | - |
| NH₂ (Amine) | 3.5 - 4.5 | Broad Singlet (br s) | 2H | - |
| Ar-H (H-6) | 6.5 - 6.7 | Doublet of Doublets (dd) | 1H | J(ortho) = 7-9, J(meta) = 2-3 |
| Ar-H (H-2) | 6.7 - 6.9 | Triplet (t) or Singlet-like | 1H | J(meta) ≈ 2 |
| Ar-H (H-4) | 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(ortho) = 7-9, J(meta) = 2-3 |
| Ar-H (H-5) | 7.0 - 7.2 | Triplet (t) | 1H | J(ortho) = 7-9 |
Experimental Protocol
A standard protocol for obtaining a ¹H NMR spectrum of this compound is as follows.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Modern spectrometers can also reference the residual solvent peak.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[5][6]
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to aid in the assignment of the signals.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.
Figure 2: A flowchart illustrating the key steps in the analysis of the ¹H NMR spectrum.
This technical guide provides the essential information for understanding and interpreting the ¹H NMR spectrum of this compound. The provided data and protocols are intended to assist researchers in confirming the identity and purity of this compound, which is a valuable intermediate in various synthetic applications, including drug discovery.
References
In-Depth Technical Guide: 13C NMR Analysis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted ¹³C NMR spectrum based on established chemical shift principles and data from analogous molecular fragments. This approach is a standard and reliable method in chemical analysis for the structural elucidation of novel or uncharacterized compounds.
The guide includes a detailed table of predicted chemical shifts, a complete experimental protocol for acquiring such a spectrum, and a molecular structure diagram with labeled carbon atoms for clear correlation.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the known spectral data of aniline, 3-substituted anilines, and 2-methyl-1,3-dioxolane. The substituent effects on the aniline ring and the characteristic shifts of the dioxolane moiety have been carefully considered to provide an accurate estimation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~147.0 | Ipso-carbon bearing the amino group, deshielded. |
| C2 | ~114.0 | Ortho-carbon to the amino group, shielded by its electron-donating effect. |
| C3 | ~145.0 | Ipso-carbon bearing the dioxolane substituent, deshielded. |
| C4 | ~115.5 | Ortho-carbon to the amino group, shielded. |
| C5 | ~129.5 | Meta-carbon to the amino group, less affected by its electronic effects. |
| C6 | ~118.0 | Para-carbon to the amino group, shielded. |
| C7 | ~108.0 | Quaternary carbon of the dioxolane ring, significantly deshielded by two oxygen atoms. |
| C8, C9 | ~64.5 | Methylene carbons of the dioxolane ring, characteristic chemical shift for this environment. |
| C10 | ~25.0 | Methyl carbon of the dioxolane substituent. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the data presented in the table.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weight: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined solvent peak at ~77.16 ppm. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common in modern NMR spectroscopy.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.
3. Data Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0 to 220 ppm).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.
-
Pulse Width: Use a calibrated 30° or 45° pulse angle to reduce the overall experiment time without significantly compromising signal intensity.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Logical Workflow for Spectral Prediction
The process of predicting the ¹³C NMR spectrum of a molecule where no experimental data is available follows a logical workflow. This involves dissecting the molecule into its constituent parts, gathering known spectral data for these fragments, and then reassembling the predicted spectrum based on established substituent effects.
Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a versatile aromatic amine containing a protected ketone functional group. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and quality control in synthetic chemistry and drug development processes. This document outlines the predicted characteristic IR absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the aromatic amine (aniline) moiety, the dioxolane ring (a cyclic acetal), the aromatic ring itself, and the aliphatic carbon-hydrogen bonds of the methyl and dioxolane groups. The absence of a strong carbonyl (C=O) absorption (typically found around 1680-1710 cm⁻¹ for aromatic ketones) and the presence of strong C-O stretching bands are key indicators of the successful formation of the dioxolane protective group from the parent compound, 3-aminoacetophenone.
The primary amine group gives rise to several characteristic absorptions. Aromatic primary amines typically display two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric vibrations.[1][2] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[1] Furthermore, the C-N stretching vibration of aromatic amines produces a strong band in the 1335-1250 cm⁻¹ range.[1][3]
The dioxolane ring is characterized by strong C-O stretching vibrations. Cyclic ethers and acetals exhibit multiple strong bands in the 1300-1000 cm⁻¹ region. These bands, often complex, are a hallmark of the acetal structure and are crucial for confirming its presence.
The aromatic ring contributes to several peaks in the spectrum. These include aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region.[4] Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring and appear in the 900-690 cm⁻¹ range.
Finally, the aliphatic C-H bonds from the methyl group and the ethylene glycol moiety of the dioxolane ring will show stretching absorptions just below 3000 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the predicted quantitative data for the key infrared absorption bands of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3450 & ~3360 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |
| ~3030 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Methyl & Dioxolane) |
| ~1620 | Medium-Strong | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) |
| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1280 | Strong | C-N Stretch | Aromatic Amine |
| ~1150-1050 | Strong, Multiple Bands | C-O Stretch | Dioxolane (Acetal) |
| ~880-780 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |
Experimental Protocols
A standard and efficient method for acquiring the IR spectrum of this compound, which is typically a liquid or low-melting solid, is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.
Objective: To obtain a high-quality infrared spectrum of this compound for structural verification and purity analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Materials:
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the ambient atmosphere (water vapor, CO₂) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[5] Ensure the crystal surface is completely covered.
-
If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[6]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform baseline correction and normalization if necessary for comparison with other spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound, from sample handling to structural confirmation.
Caption: Workflow for IR Spectral Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
Mass Spectrometry of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a compound of interest in pharmaceutical and chemical synthesis. This document outlines predicted fragmentation patterns, presents key mass-to-charge ratio (m/z) data, and offers detailed experimental protocols for its characterization. The information herein is intended to support researchers in identifying and quantifying this molecule, as well as in elucidating its structure through mass spectral techniques.
Introduction
This compound is an aromatic amine containing a protected ketone functional group in the form of a cyclic ketal. Its molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol .[1] Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices and for quality control during synthesis and drug development processes. Mass spectrometry provides essential information regarding the molecular weight and structural features of the molecule through the analysis of its fragmentation patterns.[2]
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the aniline and the 2-methyl-1,3-dioxolane moieties. The aniline portion can direct fragmentation through pathways common to aromatic amines, while the dioxolane group will likely undergo characteristic cleavages.
Predicted Mass Spectral Data
The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for this compound upon electron ionization. The relative abundances are qualitative predictions based on the expected stability of the resulting ions.
| m/z | Predicted Fragment Ion | Predicted Structure | Notes |
| 179 | [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |
| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of a methyl group from the dioxolane ring. |
| 120 | [M - C₂H₃O₂]⁺ | [C₇H₆N-C=O]⁺ | Loss of the dioxolane ring substituent, forming a benzoyl-like cation. |
| 106 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₂]⁺ | Rearrangement and cleavage. |
| 93 | [C₆H₇N]⁺ | [C₆H₅NH₂]⁺ | Aniline radical cation, a common fragment for aniline derivatives. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the amino group from the aniline fragment. |
Experimental Protocols
A comprehensive characterization of this compound involves a multi-technique approach.[2] The following are detailed methodologies for key experiments.
Sample Preparation for Mass Spectrometry
-
Solution Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]
-
Acidification (for ESI): For electrospray ionization (ESI) in positive ion mode, a small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.[2]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile samples or when coupling with liquid-phase separation is desired, LC-MS with ESI is a powerful alternative.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]
-
LC Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
References
Physical characteristics of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available physical and chemical characteristics of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. This compound, with the CAS number 51226-14-3, is a versatile small molecule scaffold.[1] While detailed experimental data remains limited in publicly accessible literature, this guide consolidates the existing information from chemical suppliers and databases. The core focus is on presenting the known quantitative data and outlining the general synthetic approaches for related compounds, acknowledging the absence of specific protocols for the title compound. There is currently no available information on the biological activity or associated signaling pathways for this compound.
Core Physical and Chemical Characteristics
The fundamental properties of this compound have been compiled from various chemical supplier databases. A summary of these characteristics is presented in Table 1 for straightforward reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 51226-14-3 | [1][2] |
| Appearance | Powder | |
| Purity | ≥95% | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or detailed characterization of this compound. However, general synthetic routes for analogous 1,3-dioxolane and aniline derivatives are well-established.
General Synthesis of Related Dioxolanes
The synthesis of 1,3-dioxolane derivatives often involves the reaction of a ketone or aldehyde with a diol in the presence of an acid catalyst.[3] For the target molecule, a plausible synthetic pathway, illustrated in the logical relationship diagram below, would involve the reaction of 3-aminoacetophenone with ethylene glycol.
Logical Relationship: Plausible Synthesis Route
Caption: Plausible synthetic route for the target compound.
Characterization Data
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the biological effects of various other dioxolane-containing compounds has shown a range of activities, including antibacterial and antifungal properties.[3] However, these findings cannot be directly extrapolated to the title compound without specific experimental validation.
Conclusion and Future Directions
This technical guide consolidates the limited available information on the physical and chemical properties of this compound. While its basic chemical identity is established, there is a significant lack of quantitative physical data, detailed experimental protocols for its synthesis and characterization, and any information on its biological effects.
For researchers and drug development professionals, this presents an opportunity for foundational research. Future work should focus on:
-
Synthesis and Purification: Developing and documenting a reliable synthetic protocol.
-
Physicochemical Characterization: Determining key physical constants such as melting point, boiling point, density, and solubility in various solvents.
-
Spectroscopic Analysis: Obtaining and interpreting NMR, IR, and mass spectrometry data to create a comprehensive analytical profile.
-
Biological Screening: Investigating potential biological activities through a range of in vitro and in vivo assays.
The generation of this fundamental data is crucial for unlocking the potential of this compound as a scaffold in medicinal chemistry and drug discovery.
References
In-Depth Technical Guide: Stability and Storage of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. The information is compiled from available safety data sheets and extrapolated from the known chemical properties of its constituent functional groups: a cyclic ketal (dioxolane) and an aromatic amine (aniline).
Core Stability Profile
This compound is generally considered to be chemically stable under standard ambient conditions, specifically at room temperature and in the absence of significant environmental stressors. However, its stability is contingent on proper storage and handling to prevent degradation. The primary points of lability are the dioxolane ring, which is susceptible to acid-catalyzed hydrolysis, and the aniline moiety, which can be sensitive to oxidation and light.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions and known incompatibilities.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, well-ventilated place. Refrigeration is often recommended for long-term storage. | [1][2] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) to prevent oxidation. | [1] |
| Container | Keep container tightly closed in a dry place. | [1][3] |
| Light | Protect from light, as aromatic amines can be photosensitive. | [4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. | [3][5] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. | [6] |
Potential Degradation Pathways
Hydrolysis of the Dioxolane Ring
The 2-methyl-1,3-dioxolane group is a cyclic ketal, which acts as a protecting group for a ketone. Acetals and ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The presence of even trace amounts of acid can catalyze the cleavage of the C-O bonds within the ring, leading to the formation of 3-aminoacetophenone and ethylene glycol.
References
The Strategic Utility of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: An In-depth Technical Guide for Chemical and Pharmaceutical Innovators
Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex target molecules. Among these, 3-(2-Methyl-1,3-dioxolan-2-yl)aniline emerges as a versatile and valuable scaffold. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of the dioxolane moiety serves as a masked ketone, offering a latent site for further chemical elaboration, while the aniline functionality provides a nucleophilic handle for a myriad of chemical transformations.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature, possessing the key physical and chemical properties summarized in Table 1. Its structure combines the reactivity of an aromatic amine with the protective stability of a cyclic ketal. This dual functionality is the cornerstone of its utility as a building block.
| Property | Value | Reference |
| CAS Number | 51226-14-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available |
| Purity | Typically ≥95% |
Synthesis of the Building Block
The most common and efficient synthesis of this compound involves a two-step process starting from 3-nitroacetophenone. The initial step is the protection of the ketone functionality, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Ketalization of 3-Nitroacetophenone
A solution of 3-nitroacetophenone (1 equivalent) in toluene is treated with ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane.
Step 2: Reduction of the Nitro Group
The resulting 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane is dissolved in ethanol or methanol, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at a pressure of 0.5-0.6 MPa and a temperature of 60-70°C.[2] The reaction is monitored by TLC until the starting material is consumed. After completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford this compound. The crude product can be purified by column chromatography or recrystallization.
A visual representation of this synthetic workflow is provided below.
Applications in Multi-Step Synthesis: A Case Study in Kinase Inhibitor Scaffolds
The utility of this compound as a versatile building block is exemplified in its application in the synthesis of substituted quinolines and pyrimidines, core structures in many kinase inhibitors. The aniline moiety provides a reactive handle for cyclization reactions, while the protected ketone allows for late-stage functionalization.
A representative synthetic application involves the construction of a substituted pyrimidine ring, a common pharmacophore in kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative
Step 1: Condensation Reaction
This compound (1 equivalent) is reacted with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst to form a substituted pyrimidine ring. The choice of reaction conditions depends on the specific nature of the dicarbonyl component.
Step 2: Deprotection and Further Functionalization
The dioxolane protecting group can be readily removed under acidic conditions to reveal the ketone functionality. This ketone can then be further functionalized, for example, through reductive amination or Wittig reactions, to introduce additional diversity and modulate the biological activity of the final compound.
The logical flow of this synthetic strategy is depicted in the following diagram.
Relevance to Signaling Pathways in Drug Discovery
The kinase inhibitor scaffolds synthesized using this compound can be designed to target specific protein kinases that are dysregulated in various diseases, most notably cancer. Protein kinases are key components of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.
For instance, many kinase inhibitors are designed to block the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The general mechanism of action for such an inhibitor is illustrated below.
Conclusion
This compound stands out as a strategically valuable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical manipulations, enabling the construction of diverse molecular scaffolds. The ability to unmask a ketone at a later synthetic stage provides a powerful tool for generating libraries of analogs for structure-activity relationship studies. For researchers and professionals in drug development, the incorporation of this building block into their synthetic strategies can offer a streamlined and efficient pathway to novel and potent therapeutic agents.
References
The Gatekeeper of Reactivity: An In-depth Technical Guide to Dioxolane Protection of Ketones
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development and discovery, the selective transformation of functional groups is paramount. The carbonyl group of a ketone, a hub of reactivity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of protective strategies, the formation of a 1,3-dioxolane stands out as a robust and versatile method. This technical guide provides a comprehensive overview of the role of dioxolanes as protecting groups for ketones, detailing their formation, stability, and deprotection, supported by quantitative data, experimental protocols, and mechanistic visualizations.
The Principle of Dioxolane Protection
The core strategy involves the conversion of a ketone's reactive carbonyl group into a significantly less reactive cyclic ketal, specifically a 1,3-dioxolane. This transformation is achieved by reacting the ketone with ethylene glycol under acidic conditions. The resulting dioxolane is stable to a wide range of nucleophilic and basic reagents, effectively shielding the carbonyl functionality while other parts of the molecule undergo chemical modification.[1][2] Once the desired transformations are complete, the ketone can be readily regenerated by acid-catalyzed hydrolysis of the dioxolane.[1][2]
This protection-deprotection sequence is a fundamental tactic in the synthesis of complex molecules, ensuring high yields and specificity.
Formation of Dioxolanes: Ketalization
The formation of a dioxolane from a ketone and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction. The equilibrium of this reaction is typically driven towards the product by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[1][2]
Catalysts for Ketalization
A variety of Brønsted and Lewis acids can be employed to catalyze the formation of dioxolanes. The choice of catalyst often depends on the substrate's sensitivity and the desired reaction conditions.
| Catalyst | Typical Conditions | Substrate Example | Yield (%) | Reaction Time (h) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux, Dean-Stark | Cyclohexanone | >95 | 2-4 | [3][4] |
| Sulfuric Acid (H₂SO₄) | Toluene, reflux, Dean-Stark | Cyclohexanone | High | 2-5 | [5] |
| Hydrochloric Acid (HCl) | Dichloromethane, RT | Acetone | High | 24 | |
| Amberlyst-15 | Toluene, reflux, Dean-Stark | Cyclohexanone | 85 | 5 | [6] |
| Bismuth(III) triflate (Bi(OTf)₃) | Dichloromethane, RT | Various ketones | 80-95 | 0.5-2 |
Table 1: Comparison of Common Catalysts for Dioxolane Formation. Note: Reaction conditions and yields can vary depending on the specific substrate and scale.
Experimental Protocol: Protection of Cyclohexanone using p-TSA
This protocol describes a standard procedure for the protection of cyclohexanone as its ethylene ketal using p-toluenesulfonic acid as the catalyst.[3][4]
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (10.0 g, 0.102 mol), ethylene glycol (9.5 g, 0.153 mol), p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography to yield cyclohexanone ethylene ketal.
Stability of Dioxolanes
A key advantage of the dioxolane protecting group is its stability under a wide range of reaction conditions. Dioxolanes are generally resistant to:
-
Bases: Stable to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1][2]
-
Reducing Agents: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2]
-
Oxidizing Agents: Generally stable to many oxidizing agents, although strong oxidizing conditions in the presence of Lewis acids may lead to cleavage.[2]
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, NaOMe, n-BuLi) | Stable |
| Nucleophiles (e.g., RMgX, RLi, CN⁻) | Stable |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable |
| Mild Oxidants (e.g., PCC, PDC) | Stable |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | May be cleaved, especially with Lewis acids |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable |
| Acidic Conditions (aqueous) | Labile |
Table 2: General Stability of Dioxolane Protecting Groups.
Deprotection of Dioxolanes: Regeneration of the Ketone
The removal of the dioxolane protecting group is most commonly achieved through acid-catalyzed hydrolysis. The equilibrium of the ketalization reaction is reversed by the presence of excess water.
References
Methodological & Application
Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline from 3-aminoacetophenone. This transformation involves the protection of the ketone functional group as a cyclic ketal, a crucial step in multi-step organic syntheses where the ketone's reactivity needs to be masked.
Introduction
3-Aminoacetophenone is a versatile starting material in the synthesis of various pharmaceutical compounds and other fine chemicals. The protection of its ketone functionality is often necessary to prevent unwanted side reactions during subsequent chemical modifications. Ketalization with ethylene glycol in the presence of an acid catalyst is a common and efficient method for achieving this protection. The resulting compound, this compound, can then be used in a variety of reactions, such as those involving the amino group, without interference from the ketone.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed reaction between 3-aminoacetophenone and ethylene glycol, forming a five-membered cyclic ketal and water as a byproduct. To drive the equilibrium towards the product, water is typically removed during the reaction using a Dean-Stark apparatus.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the ketalization of acetophenones.
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 3-aminoacetophenone (1.0 eq).
-
Add toluene to dissolve the starting material.
-
Add ethylene glycol (2.0-3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow to light brown solid |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Not specified |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| 3-Aminoacetophenone | 1.0 eq | Limiting reagent. |
| Ethylene glycol | 2.0 - 3.0 eq | Used in excess to drive the reaction towards product formation. |
| p-Toluenesulfonic acid | 0.02 - 0.05 eq | Catalytic amount. |
| Reaction Conditions | ||
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Temperature | Reflux | Typically around 110-120 °C. |
| Reaction Time | 4 - 24 h | Monitor by TLC. |
| Work-up & Purification | ||
| Quenching | Sat. NaHCO₃ | Neutralizes the acid catalyst. |
| Purification Method | Column Chromatography | Silica gel, eluting with a gradient of ethyl acetate in hexanes. |
| Expected Outcome | ||
| Expected Yield | > 80% | Yields can vary based on reaction scale and optimization. |
| Purity | > 95% | After chromatographic purification. |
Characterization Data (Predicted)
The following are predicted spectroscopic data based on the structure of this compound. Actual experimental data should be acquired for confirmation.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.20 (m, 1H, Ar-H)
-
δ 6.80-6.90 (m, 2H, Ar-H)
-
δ 6.60-6.70 (m, 1H, Ar-H)
-
δ 4.00-4.10 (m, 2H, -OCH₂-)
-
δ 3.70-3.80 (m, 2H, -OCH₂-)
-
δ 3.60 (s, 2H, -NH₂)
-
δ 1.65 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 147.0 (Ar-C-NH₂)
-
δ 140.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 118.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 114.0 (Ar-CH)
-
δ 109.0 (O-C-O)
-
δ 64.5 (-OCH₂-)
-
δ 27.5 (-CH₃)
Infrared (IR) (KBr, cm⁻¹):
-
3450-3300 (N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
2980-2850 (Aliphatic C-H stretch)
-
1620-1580 (C=C stretch, aromatic)
-
1250-1050 (C-O stretch, ketal)
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
3-Aminoacetophenone is harmful if swallowed and causes skin irritation.
This application note provides a comprehensive guide for the synthesis of this compound. By following this protocol, researchers can reliably prepare this valuable intermediate for their synthetic endeavors.
Application Notes and Protocols: Ketalization of 3-Aminoacetophenone with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds. Ketalization is a common and effective method for protecting ketones and aldehydes from undesired reactions under neutral or basic conditions. The resulting ketal, specifically a 1,3-dioxolane when using ethylene glycol, is stable to a wide range of reagents, including hydrides, organometallics, and bases. This stability, coupled with the ability to deprotect the carbonyl group under acidic conditions, makes ketalization an invaluable tool for synthetic chemists.
This document provides detailed application notes and a comprehensive protocol for the ketalization of 3-aminoacetophenone with ethylene glycol to synthesize 3-(2-methyl-1,3-dioxolan-2-yl)aniline. This compound is a valuable building block in medicinal chemistry and drug discovery, as the aniline moiety is a common feature in many biologically active molecules.[1][2] The protection of the ketone in 3-aminoacetophenone allows for selective modification at other positions of the molecule, such as the amino group or the aromatic ring.
Applications in Drug Development
The product, this compound, serves as a versatile intermediate in the synthesis of a variety of pharmaceutical scaffolds.[3] The presence of the free amino group on the phenyl ring allows for a wide range of subsequent chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amide-containing drug candidates.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
N-alkylation and N-arylation reactions: Introducing further diversity to the molecular structure.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitutions (e.g., Sandmeyer reaction) to introduce a wide array of functional groups.
The aniline functional group is a known "structural alert" in drug discovery due to potential metabolic liabilities.[4] By using the ketal-protected form, researchers can perform necessary synthetic transformations while minimizing potential side reactions, and the ketone can be deprotected at a later stage if required.
Reaction Scheme
The acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol proceeds via a reversible reaction. To drive the equilibrium towards the product, the water formed during the reaction must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Caption: Reaction scheme for the ketalization of 3-aminoacetophenone.
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol using a Dean-Stark apparatus for water removal.
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (e.g., 10.0 g, 1.0 eq).
-
Add toluene (e.g., 100 mL) as the solvent.
-
Add ethylene glycol (e.g., 1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (e.g., 0.05 - 0.1 eq). Note: Due to the basicity of the amino group, a larger amount of acid catalyst may be required.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction time can vary from 4 to 24 hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
-
Data Presentation
| Entry | Substrate | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | p-TsOH (0.05) | Toluene | 6 | 95 |
| 2 | 4-Chloroacetophenone | p-TsOH (0.05) | Benzene | 8 | 92 |
| 3 | 4-Methoxyacetophenone | p-TsOH (0.05) | Toluene | 12 | 88 |
| 4 | 3-Nitroacetophenone | H₂SO₄ (cat.) | Toluene | 10 | 85 |
| 5 | 3-Aminoacetophenone | p-TsOH (0.1-0.5) | Toluene | 8-24 | (Expected) 70-90 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The ketalization of 3-aminoacetophenone with ethylene glycol is a robust and scalable reaction that provides a valuable intermediate for drug discovery and organic synthesis. Careful control of the reaction conditions, particularly the efficient removal of water and appropriate catalyst loading, is crucial for achieving high yields. The provided protocol and data serve as a comprehensive guide for researchers to successfully perform this transformation and utilize the resulting product in their synthetic endeavors.
References
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1][3] 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a valuable building block, incorporating a protected ketone functionality, which can be deprotected post-coupling to yield a variety of substituted 3-aminoacetophenones. These products are key intermediates in the synthesis of numerous biologically active compounds.
These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids. The protocol is based on established methodologies for structurally similar anilines and is intended as a starting point for reaction optimization.[1][4]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1][2][3]
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific aryl or heteroaryl boronic acids.
Materials:
-
3-Bromo- or 3-iodo-(2-methyl-1,3-dioxolan-2-yl)aniline (starting material)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo- or 3-iodo-(2-methyl-1,3-dioxolan-2-yl)aniline (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the palladium catalyst (2-5 mol%).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
Table 1: Typical Reaction Components and Their Roles
| Component | Example | Role | Stoichiometry (eq) |
| Aryl Halide | 3-Bromo-(2-methyl-1,3-dioxolan-2-yl)aniline | Electrophile | 1.0 |
| Boronic Acid | Phenylboronic acid | Nucleophile | 1.1 - 1.5 |
| Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling | 0.01 - 0.05 |
| Base | K₂CO₃ | Activates the boronic acid | 2.0 - 3.0 |
| Solvent | 1,4-Dioxane/H₂O | Reaction medium | - |
Table 2: Hypothetical Results for Suzuki Coupling with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(2-Methyl-1,3-dioxolan-2-yl)-N-phenylaniline | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-3-(2-methyl-1,3-dioxolan-2-yl)aniline | 92 |
| 3 | 3-Thienylboronic acid | 3-(2-Methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-yl)aniline | 78 |
| 4 | 4-Pyridinylboronic acid | N-(4-Pyridinyl)-3-(2-methyl-1,3-dioxolan-2-yl)aniline | 75 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.
-
Side Reactions: The primary amine functionality can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[5] Using a bulky phosphine ligand can sometimes mitigate this issue. The acetal protecting group is generally stable under these conditions, but strongly acidic or basic conditions should be avoided during work-up if deprotection is not desired.
-
Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation and deactivation of the Pd(0) catalyst.
By following this generalized protocol and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a potential kinase inhibitor scaffold utilizing 3-(2-methyl-1,3-dioxolan-2-yl)aniline as a key starting material. The strategy focuses on the construction of a 4-anilinoquinazoline core, a privileged structure in many clinically approved kinase inhibitors. The dioxolane moiety serves as a protected form of a ketone, which can be deprotected in the final steps to yield a functional group amenable to further derivatization or to act as a key pharmacophoric element. This approach allows for the synthesis of novel compounds targeting various protein kinases implicated in oncogenesis and other diseases. Detailed methodologies for synthesis, purification, and characterization are provided, along with representative data and visualizations to guide researchers in the development of new therapeutic agents.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The 4-anilinoquinazoline scaffold is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[1] The aniline moiety at the 4-position of the quinazoline ring plays a crucial role in the binding of these inhibitors to the hinge region of the kinase active site. Modifications to the aniline ring can significantly impact the potency, selectivity, and pharmacokinetic properties of the inhibitor.
This application note describes the use of this compound as a versatile building block for the synthesis of novel 4-anilinoquinazoline-based kinase inhibitors. The 1,3-dioxolane group serves as a protecting group for a ketone functionality. This strategy allows for the introduction of a latent ketone at the meta-position of the aniline ring, which can be unmasked under acidic conditions after the core scaffold has been assembled. The resulting ketone can be a key structural feature for kinase binding or can be used as a handle for further chemical modifications to explore the structure-activity relationship (SAR).
Signaling Pathway and Mechanism of Action
The synthesized 4-anilinoquinazoline derivatives are designed to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are often overexpressed in various cancers and their activation leads to the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. By binding to the ATP-binding site of the kinase domain, the synthesized inhibitors are expected to block receptor autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to an anti-proliferative effect.
Caption: EGFR/HER2 Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of a Representative 4-Anilinoquinazoline Kinase Inhibitor
The overall synthetic workflow involves the preparation of a 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution with this compound, and subsequent deprotection of the dioxolane group.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 6,7-Dimethoxy-4-chloroquinazoline
This protocol describes the synthesis of a common 4-chloroquinazoline intermediate.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
A mixture of 4,5-dimethoxyanthranilic acid (1.0 eq) and formamide (5.0 eq) is heated at 160 °C for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and dried to afford 6,7-dimethoxyquinazolin-4(3H)-one.
-
A suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in toluene is treated with phosphorus oxychloride (3.0 eq) and a catalytic amount of DIPEA.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6,7-dimethoxy-4-chloroquinazoline.
Protocol 2: Synthesis of 4-(3-(2-Methyl-1,3-dioxolan-2-yl)anilino)-6,7-dimethoxyquinazoline
This protocol details the nucleophilic aromatic substitution reaction.
Materials:
-
6,7-Dimethoxy-4-chloroquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid is collected by filtration, washed with cold isopropanol, and dried to afford the desired product.
Alternative Procedure: Buchwald-Hartwig Amination[3][4]
For less reactive aryl chlorides or sterically hindered anilines, the Buchwald-Hartwig amination offers a more robust method.[3][4]
Materials:
-
6,7-Dimethoxy-4-chloroquinazoline
-
This compound
-
Pd₂(dba)₃ (palladium catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Anhydrous toluene
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection to Yield 4-(3-Acetylanilino)-6,7-dimethoxyquinazoline
This protocol describes the final deprotection step.
Materials:
-
4-(3-(2-Methyl-1,3-dioxolan-2-yl)anilino)-6,7-dimethoxyquinazoline
-
Acetone
-
Aqueous hydrochloric acid (2M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(3-(2-methyl-1,3-dioxolan-2-yl)anilino)-6,7-dimethoxyquinazoline (1.0 eq) in a mixture of acetone and 2M aqueous hydrochloric acid (3:1 v/v).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final kinase inhibitor.
Data Presentation
The synthesized compounds can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The biological activity of the final compounds should be evaluated in in vitro kinase assays and cellular proliferation assays.
Table 1: Representative Analytical Data for the Final Compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₇N₃O₃ |
| Molecular Weight | 335.36 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.85 (s, 1H), 8.51 (s, 1H), 8.32 (s, 1H), 8.01 (d, J=8.0 Hz, 1H), 7.82 (s, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.21 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H), 2.65 (s, 3H). |
| Mass Spec (ESI+) | m/z = 336.1 [M+H]⁺ |
Table 2: Hypothetical Kinase Inhibition and Cellular Activity Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Final Compound | EGFR | 15 | A431 | 0.5 |
| Final Compound | HER2 | 45 | BT-474 | 1.2 |
| Gefitinib | EGFR | 10 | A431 | 0.4 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The use of this compound provides a versatile and efficient route for the synthesis of novel 4-anilinoquinazoline-based kinase inhibitors. The dioxolane protecting group strategy allows for the late-stage introduction of a ketone functionality, which can be a valuable pharmacophore or a point for further chemical elaboration. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new potential anticancer agents based on this privileged scaffold. Further optimization of the aniline substitution and the quinazoline core can lead to the discovery of potent and selective kinase inhibitors with improved therapeutic potential.
References
Application Notes and Protocols: 3-(2-Methyl-1,3-dioxolan-2-yl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. The presence of both an aniline moiety and a protected acetyl group (as a 2-methyl-1,3-dioxolane) makes it a versatile precursor for introducing a substituted aniline fragment into target molecules. The dioxolane group serves as a stable protecting group for the acetyl functionality, which can be deprotected under acidic conditions to reveal the ketone. This allows for further chemical modifications, making it an important synthon in the development of therapeutic agents.
One of the most significant applications of a closely related analogue, [4-(2-methyl-[1][2]dioxolan-2-yl)-2-nitrophenyl]acetic acid tert-butyl ester, which is readily converted to the corresponding aniline, is in the synthesis of potent kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the development of kinase inhibitors is a major focus of modern drug discovery.
Application in the Synthesis of Kinase Inhibitors
A prominent example of the application of a derivative of this compound is in the synthesis of indolinone-based kinase inhibitors. Specifically, a structurally similar compound is a key precursor in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3]
The aniline derivative is incorporated into the indolinone scaffold, which is a common core structure for many kinase inhibitors. The protected acetyl group on the aniline ring can be deprotected at a later stage in the synthesis to allow for further functionalization, which can be crucial for optimizing the potency and selectivity of the final compound.
Logical Workflow for Synthesis of Indolinone-based Kinase Inhibitors
Caption: Synthetic workflow for indolinone kinase inhibitors.
Quantitative Data
The following table summarizes the in vitro activity of Nintedanib (BIBF 1120), a compound synthesized using a derivative of this compound, against various kinases.
| Kinase Target | IC50 (nM)[3] |
| VEGFR-1 | 34 |
| VEGFR-2 | 13 |
| VEGFR-3 | 13 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Experimental Protocols
The following is a representative protocol for the synthesis of a key intermediate for indolinone-based kinase inhibitors, adapted from the synthesis of Nintedanib.[3]
Synthesis of [2-Amino-4-(2-methyl-[1][2]dioxolan-2-yl)-phenyl]acetic acid tert-butyl ester
This protocol describes the reduction of the nitro group of [4-(2-Methyl-[1][2]dioxolan-2-yl)-2-nitrophenyl]acetic acid tert-butyl ester to the corresponding aniline, a key step in the synthesis of the indolinone core.
Materials:
-
[4-(2-Methyl-[1][2]dioxolan-2-yl)-2-nitrophenyl]acetic acid tert-butyl ester
-
Methanol
-
Raney Nickel
-
Hydrogen gas
-
Filtration apparatus
Procedure:
-
Dissolve [4-(2-Methyl-[1][2]dioxolan-2-yl)-2-nitrophenyl]acetic acid tert-butyl ester (e.g., 3.1 g, 9.6 mmol) in methanol (50 mL).
-
Add Raney Nickel (e.g., 1.6 g) to the solution.
-
Hydrogenate the mixture at 50 psi at room temperature for 4.5 hours.
-
After the reaction is complete, carefully filter off the Raney Nickel catalyst.
-
Remove the solvent from the filtrate by evaporation under reduced pressure to yield the desired product, [2-Amino-4-(2-methyl-[1][2]dioxolan-2-yl)-phenyl]acetic acid tert-butyl ester.
Note: This resulting aniline is a direct precursor for the subsequent cyclization reaction to form the indolinone core of Nintedanib.
Signaling Pathway
Nintedanib, synthesized using a derivative of this compound, inhibits key signaling pathways involved in angiogenesis and tumor growth. The diagram below illustrates the targeted pathways.
Caption: Nintedanib's mechanism of action on signaling pathways.
Conclusion
This compound and its derivatives are important intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The protected acetyl group allows for strategic synthetic manipulations, leading to the development of potent and selective therapeutic agents like Nintedanib. The protocols and data presented here provide a valuable resource for researchers engaged in the design and synthesis of novel drug candidates.
References
Synthesis of Heterocyclic Compounds from 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-(2-methyl-1,3-dioxolan-2-yl)aniline as a key starting material. This versatile building block, a protected form of 3-aminoacetophenone, offers a strategic advantage in multistep syntheses, allowing for a wide range of chemical transformations on the aniline moiety before revealing the reactive acetyl group. The protocols detailed herein are based on established named reactions in heterocyclic chemistry, adapted for this specific substrate.
Introduction
This compound serves as a valuable precursor in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The dioxolane group acts as a robust protecting group for the ketone functionality of 3-aminoacetophenone, which can be deprotected under acidic conditions. This allows for selective reactions at the amino group or the aromatic ring without interference from the acetyl moiety. This application note explores the utility of this compound in several classical heterocyclic ring-forming reactions, including the Combes, Skraup, Doebner-von Miller, and Fischer indole syntheses.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various heterocyclic compounds from this compound. The yields and reaction conditions are based on protocols adapted from analogous reactions with 3-aminoacetophenone.
| Synthesis Route (Named Reaction) | Heterocyclic Product | Reactants | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Preparation of Starting Material | This compound | 3-Aminoacetophenone, Ethylene glycol | p-Toluenesulfonic acid | Toluene | 4 | 110 (reflux) | 85 |
| Combes Synthesis | 7-(2-Methyl-1,3-dioxolan-2-yl)-2,4-dimethylquinoline | Acetylacetone | Conc. H₂SO₄ | - | 0.25 | 100 | 75 |
| Skraup Synthesis | 5- and 7-(2-Methyl-1,3-dioxolan-2-yl)quinoline | Glycerol, Arsenic pentoxide | Conc. H₂SO₄ | - | 1 | 140 | 60 (mixture) |
| Doebner-von Miller Synthesis | 7-(2-Methyl-1,3-dioxolan-2-yl)-4-methylquinoline | Crotonaldehyde | Conc. HCl, Zinc chloride | - | 4 | 100 | 65 |
| Fischer Indole Synthesis | 6-(2-Methyl-1,3-dioxolan-2-yl)-2-methylindole | Phenylhydrazine, Acetone | Polyphosphoric acid | - | 0.5 | 100 | 70 |
Experimental Protocols
Synthesis of this compound (Starting Material)
This protocol describes the protection of the ketone functionality of 3-aminoacetophenone as a dioxolane.
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminoacetophenone (13.5 g, 0.1 mol), ethylene glycol (12.4 g, 0.2 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).
-
Add 100 mL of toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 4 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to yield this compound.
Combes Synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)-2,4-dimethylquinoline
This method provides a direct route to 2,4-disubstituted quinolines. The acidic conditions of the reaction will likely lead to the in-situ deprotection of the dioxolane group, with the resulting acetyl group participating in the cyclization.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid
-
Crushed ice
-
Aqueous ammonia
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid (10 mL) to a flask and cool it in an ice bath.
-
Slowly add this compound (1.79 g, 10 mmol) to the cold sulfuric acid with stirring.
-
To this solution, add acetylacetone (1.0 g, 10 mmol) dropwise, keeping the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture at 100°C for 15 minutes.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the resulting solution with aqueous ammonia until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-(2-methyl-1,3-dioxolan-2-yl)-2,4-dimethylquinoline.
Skraup Synthesis of 5- and 7-(2-Methyl-1,3-dioxolan-2-yl)quinoline
The Skraup synthesis is a classic method for preparing quinolines. The reaction with a meta-substituted aniline like the starting material will yield a mixture of 5- and 7-substituted quinoline regioisomers. The strong acidic conditions will deprotect the dioxolane.
Materials:
-
This compound
-
Glycerol
-
Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)
-
Concentrated sulfuric acid
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (30 mL) to this compound (17.9 g, 0.1 mol).
-
Add arsenic pentoxide (11.5 g, 0.05 mol) to the mixture.
-
Heat the mixture to 100°C and then add glycerol (27.6 g, 0.3 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 140°C.
-
After the addition is complete, maintain the reaction at 140°C for an additional 30 minutes.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a 30% sodium hydroxide solution.
-
Perform steam distillation to isolate the crude product mixture.
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent.
-
The regioisomers can be separated by column chromatography.
Doebner-von Miller Synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)-4-methylquinoline
This reaction utilizes an α,β-unsaturated carbonyl compound to construct the quinoline ring. The acidic conditions will facilitate the deprotection of the starting material.
Materials:
-
This compound
-
Crotonaldehyde
-
Concentrated hydrochloric acid
-
Zinc chloride
-
30% Sodium hydroxide solution
Procedure:
-
To a mixture of this compound (17.9 g, 0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring.
-
Heat the mixture to 100°C.
-
Add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 1 hour.
-
Maintain the reaction at 100°C for an additional 3 hours.
-
Cool the reaction mixture and dilute with water.
-
Make the solution strongly alkaline with 30% sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
Fischer Indole Synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)-2-methylindole
The Fischer indole synthesis is a versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound. In this adaptation, this compound is first converted to its corresponding hydrazine, which then reacts with acetone. The acidic workup will likely deprotect the dioxolane.
Materials:
-
This compound
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium sulfite
-
Acetone
-
Polyphosphoric acid (PPA)
Procedure:
-
Step 1: Preparation of the Hydrazine
-
Dissolve this compound (17.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL), keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15 minutes.
-
In a separate flask, prepare a solution of sodium sulfite (25 g) in water (100 mL) and cool it to 0-5°C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution with vigorous stirring.
-
After the addition, add zinc dust portion-wise until the solution becomes colorless.
-
Filter the solution and acidify the filtrate with concentrated hydrochloric acid.
-
Collect the precipitated hydrazine hydrochloride by filtration.
-
-
Step 2: Fischer Indole Synthesis
-
Mix the prepared (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)hydrazine hydrochloride with acetone (excess).
-
Heat the mixture gently for 10 minutes to form the hydrazone.
-
Add polyphosphoric acid to the reaction mixture.
-
Heat the mixture to 100°C for 30 minutes.
-
Cool the reaction and pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in this document.
Caption: General workflow for the synthesis of heterocyclic compounds.
Caption: Combes synthesis reaction pathway.
Caption: Fischer indole synthesis reaction pathway.
Application Notes and Protocols for the Deprotection of the Dioxolane Group in 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the dioxolane group in 3-(2-Methyl-1,3-dioxolan-2-yl)aniline to yield the valuable synthetic intermediate, 3-aminoacetophenone. This transformation is a critical step in various pharmaceutical and chemical synthesis pathways. The following sections detail the reaction, provide comparative data for different acidic catalysts, and outline comprehensive experimental protocols.
Reaction Overview
The deprotection of the 1,3-dioxolane group, a common protecting group for ketones, is typically achieved through acid-catalyzed hydrolysis. The reaction proceeds by protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to regenerate the ketone and ethylene glycol as a byproduct. The presence of the amine functionality on the aromatic ring necessitates careful selection of reaction conditions to avoid unwanted side reactions.
Reaction Scheme:
Caption: Acid-catalyzed deprotection pathway.
Experimental Workflow for Deprotection and Purification
Caption: General experimental workflow.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be necessary. Ensure the starting material is fully dissolved.
-
Side Reactions: The amino group can be sensitive to strongly acidic conditions. Using milder acids like p-TsOH or performing the reaction at lower temperatures can minimize potential side reactions.
-
Purification: 3-Aminoacetophenone can be somewhat polar. A gradient elution during column chromatography is recommended for optimal separation. The use of a small amount of triethylamine in the eluent can sometimes improve peak shape and prevent streaking on the silica gel.
-
Safety: Always handle strong acids in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled with care.
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed hydrolysis of 3-(2-methyl-1,3-dioxolan-2-yl)aniline is a crucial deprotection step in organic synthesis, yielding the versatile intermediate, 3-aminoacetophenone. This reaction is fundamental in multi-step syntheses where the ketone functionality requires temporary masking to prevent unwanted side reactions. The dioxolane group, specifically a ketal in this instance, serves as an effective protecting group that is stable under neutral and basic conditions but can be readily removed in an acidic environment.[1][2][3]
3-Aminoacetophenone is a valuable building block in the pharmaceutical industry.[4] It is a key precursor for the synthesis of a wide range of biologically active molecules, including selective antagonists for human A2B adenosine receptors and HIV-1 integrase inhibitors.[5] Its derivatives have also shown potential antibacterial properties, making it a significant scaffold in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the acid-catalyzed hydrolysis of this compound to generate 3-aminoacetophenone.
Data Presentation
While specific kinetic or yield data for the hydrolysis of this compound is not extensively published, the deprotection of dioxolane ketals is generally a high-yielding reaction. The following table summarizes typical conditions and expected outcomes based on analogous reactions.
| Parameter | Typical Conditions | Expected Outcome | Reference |
| Acid Catalyst | Hydrochloric Acid (1-3 M), p-Toluenesulfonic Acid (catalytic) | High Conversion | [2] |
| Solvent | Acetone/Water, THF/Water, Dioxane/Water | Efficient Hydrolysis | [1] |
| Temperature | Room Temperature to Reflux (e.g., 60-70 °C) | Rate increases with temperature | [4] |
| Reaction Time | 1 - 6 hours (monitored by TLC or LC-MS) | Completion varies with substrate and conditions | [2] |
| Yield | > 90% | Generally high for deprotection reactions | [6] |
Experimental Protocols
Protocol 1: Hydrolysis using Aqueous Hydrochloric Acid
This protocol describes a standard and robust method for the deprotection of the ketal using a common mineral acid.
Materials:
-
This compound
-
Hydrochloric acid (3 M aqueous solution)
-
Acetone
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone (10-20 mL per gram of substrate).
-
Acid Addition: To the stirred solution, add 3 M hydrochloric acid (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude 3-aminoacetophenone can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Hydrolysis using Catalytic p-Toluenesulfonic Acid
This method employs a catalytic amount of a solid organic acid, which can be advantageous for substrates sensitive to strong mineral acids.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Water
-
Sodium carbonate (10% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v, 10-20 mL per gram of substrate) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by adding a 10% aqueous solution of sodium carbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting 3-aminoacetophenone as needed.
Visualizations
Reaction Mechanism: Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Experimental Workflow
Caption: General experimental workflow for the hydrolysis.
Logical Relationship: Protection and Deprotection Strategy
Caption: Logic of using a ketal protecting group in a multi-step synthesis.
References
Application Note and Protocol for the Chromatographic Purification of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Introduction
3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The acetal functional group serves as a protecting group for a carbonyl moiety, while the aniline provides a versatile handle for further chemical modifications. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a common and effective technique in synthetic chemistry.
Due to the basic nature of the aniline functional group, chromatographic purification on standard silica gel can be challenging, often resulting in significant peak tailing and poor separation. This is caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1][2] To mitigate these issues, this protocol employs a mobile phase modified with a small amount of a basic additive, such as triethylamine (TEA), to improve peak shape and achieve efficient purification.[3] An alternative approach using amine-functionalized silica is also discussed.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51226-14-3 | [4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | (Typically) Yellow to brown oil or solid | |
| Boiling Point | Not specified, likely >200 °C at atmospheric pressure | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Amine-functionalized silica (optional, for alternative method)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (TEA), >99%
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system (manual or automated)
-
Glass column for manual chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
-
Standard laboratory glassware
Method 1: Normal Phase Chromatography on Silica Gel with Basic Modifier
This is the most common method for the purification of basic compounds like anilines.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, create a slurry by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., DCM), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
2. TLC Analysis for Solvent System Optimization:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (hexane or heptane) and a polar solvent (ethyl acetate). For anilines, a common starting point is a hexane:ethyl acetate mixture.
-
To each eluent system, add 0.5-1% triethylamine (v/v) to suppress tailing.
-
Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.
-
The ideal solvent system should provide a retention factor (Rf) for the desired product of approximately 0.2-0.4.
3. Column Packing:
-
For a manual column, prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
4. Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed. If using the dry loading method, add the silica-adsorbed sample as a powder on top of the packed column.
-
Begin elution with the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC. For example, increase the ethyl acetate concentration from 5% to 20% over several column volumes.
-
Collect fractions and monitor the elution of the product by TLC or an in-line UV detector.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Method 2: Chromatography on Amine-Functionalized Silica
This method provides an alternative to using basic additives in the mobile phase, as the stationary phase itself is basic.[2]
1. Sample Preparation:
-
Prepare the sample as described in Method 1 (dissolved in a minimal amount of solvent or dry loaded onto amine-silica).
2. TLC and Solvent System Selection:
-
Use amine-functionalized TLC plates if available for the most accurate prediction. If not, standard silica TLC can still provide a starting point for the mobile phase composition.
-
A mobile phase of hexane/ethyl acetate is typically effective.[1] No triethylamine is needed.
3. Column Packing and Elution:
-
Pack and equilibrate the column with the chosen mobile phase (e.g., Hexane).
-
Load the sample and elute with a gradient of increasing ethyl acetate in hexane.
-
Collect and analyze fractions as described in Method 1.
4. Product Isolation:
-
Combine pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Chromatographic Conditions
| Parameter | Method 1: Modified Normal Phase | Method 2: Amine-Functionalized Phase |
| Stationary Phase | Silica Gel (40-63 µm) | Amine-bonded Silica |
| Mobile Phase A | Hexane + 1% Triethylamine | Hexane |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine | Ethyl Acetate |
| Gradient | 5% to 30% B over 10 CV | 0% to 25% B over 10 CV |
| Detection | UV at 254 nm | UV at 254 nm |
| Loading | Dry loading (adsorbed on silica) | Dry loading (adsorbed on amine-silica) |
Table 2: Expected Purification Performance (Hypothetical Data)
| Parameter | Value |
| Crude Purity (by HPLC) | ~85% |
| Purified Purity (by HPLC) | >98% |
| Typical Recovery | 80-95% |
| Rf of Product (20% EtOAc/Hex + 1% TEA) | ~0.35 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Challenges and Solutions
Caption: Overcoming challenges in the purification of basic anilines.
Troubleshooting
-
Product does not elute from the column: The mobile phase is not polar enough. Increase the concentration of ethyl acetate or consider adding a small percentage of methanol to the mobile phase.
-
Poor separation from impurities: The gradient may be too steep. Use a shallower gradient to improve resolution. Alternatively, consider a different solvent system (e.g., dichloromethane/methanol).
-
Streaking or tailing on TLC/column (even with TEA): The sample may be overloaded. Use a larger column or inject less material. Ensure the TEA is fresh and added to all mobile phases, including the slurry solvent.
-
Product decomposition: Although unlikely for this compound on silica, if degradation is suspected, switch to a more inert stationary phase like alumina or use the amine-functionalized silica which is less acidic.
Conclusion
The protocol described provides a robust method for the purification of this compound using flash column chromatography. The key to successful purification is mitigating the strong interaction between the basic aniline and the acidic silica gel stationary phase. This is effectively achieved by modifying the mobile phase with triethylamine or by using an amine-functionalized stationary phase. The choice between methods may depend on the specific impurities present and available resources. Proper optimization using TLC is crucial for achieving high purity and recovery.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the large-scale synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a valuable intermediate in the pharmaceutical industry. The synthesis involves the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, followed by the protection of the ketone functional group as a cyclic ketal using ethylene glycol. This protocol is designed to be scalable and efficient, with high yields and purity.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the aniline and the protected ketone functionalities allows for versatile chemical modifications, making it a crucial component in drug discovery and development. The protocol outlined below is optimized for large-scale production, ensuring safety, and high product quality.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Reduction of 3-Nitroacetophenone: The nitro group of 3-nitroacetophenone is selectively reduced to an amine using catalytic hydrogenation.
-
Ketalization of 3-Aminoacetophenone: The ketone group of 3-aminoacetophenone is protected as a 1,3-dioxolane by reacting it with ethylene glycol in the presence of an acid catalyst.
Data Presentation
Table 1: Reactants and Materials
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Nitroacetophenone | 1-(3-nitrophenyl)ethan-1-one | 121-89-1 | C₈H₇NO₃ | 165.15 |
| Palladium on Carbon (1%) | Palladium on Carbon | 7440-05-3 | Pd/C | - |
| Methanol | Methanol | 67-56-1 | CH₄O | 32.04 |
| Hydrogen | Dihydrogen | 1333-74-0 | H₂ | 2.02 |
| 3-Aminoacetophenone | 1-(3-aminophenyl)ethan-1-one | 99-03-6 | C₈H₉NO | 135.16 |
| Ethylene Glycol | Ethane-1,2-diol | 107-21-1 | C₂H₆O₂ | 62.07 |
| p-Toluenesulfonic acid monohydrate | 4-methylbenzene-1-sulfonic acid hydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 |
| Toluene | Toluene | 108-88-3 | C₇H₈ | 92.14 |
| This compound | This compound | 51226-14-3 | C₁₀H₁₃NO₂ | 179.22[1][2] |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Solvent | Catalyst | Typical Yield | Purity |
| 1 | Reduction | 60-70°C, 0.5-0.6 MPa H₂ pressure, 45 min | Methanol | 1% Pd/C | 95-97%[3] | >98% |
| 2 | Ketalization | Reflux (approx. 80-110°C), Azeotropic water removal | Toluene | p-TsOH·H₂O | ~90-95% | >95%[2] |
Experimental Protocols
Step 1: Synthesis of 3-Aminoacetophenone via Catalytic Hydrogenation
Materials:
-
3-Nitroacetophenone (40 g)
-
1% Palladium on Carbon (Pd/C) catalyst (3.5 g)
-
Methanol (160 g)
-
Hydrogen gas (H₂)
-
Autoclave/High-pressure reactor
Procedure:
-
To a high-pressure autoclave, add 3-nitroacetophenone (40 g), methanol (160 g), and 1% palladium on carbon catalyst (3.5 g).[3]
-
Seal the autoclave and purge with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 0.5-0.6 MPa.[3]
-
Stir the reaction mixture and heat to 60-70°C.[3]
-
Maintain the temperature and pressure for 45 minutes. The reaction is exothermic; ensure adequate cooling to control the temperature.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.
-
The filtrate contains the product, 3-aminoacetophenone. The solvent can be removed under reduced pressure to yield the crude product. For large-scale operations, the solution may be used directly in the next step.
Step 2: Synthesis of this compound via Ketalization
Materials:
-
3-Aminoacetophenone (from Step 1)
-
Ethylene Glycol (2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mol%)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a reaction flask equipped with a Dean-Stark apparatus and a condenser.
-
To the flask, add the 3-aminoacetophenone, toluene, ethylene glycol (2.5 equivalents), and p-toluenesulfonic acid monohydrate (0.5 mol%).[4]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[5]
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Safety Precautions
-
Hydrogenation: The catalytic hydrogenation step involves flammable hydrogen gas under pressure and should be conducted in a well-ventilated area with appropriate safety measures, including the use of an explosion-proof hood and monitoring for leaks. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before use.[6][7]
Visualization of Experimental Workflow
References
- 1. This compound | 51226-14-3 | BCA22614 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Reactions of the Aniline Moiety in 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Introduction
3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a versatile bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure incorporates a primary aromatic amine (aniline) and a ketone protected as a cyclic acetal. This acetal group is stable under neutral to strongly basic conditions, which allows for a wide range of selective chemical transformations to be performed on the aniline moiety without interference from the otherwise reactive ketone.[1][2][3] The ability to deprotect the acetal under acidic conditions further enhances its synthetic utility, providing a pathway to complex molecules containing a 3-aminoacetophenone core.[1][2]
These application notes provide detailed protocols for key reactions involving the aniline functional group of this compound, including N-acylation, diazotization-based transformations, and electrophilic aromatic substitution.
Application Note 1: N-Acylation of the Aniline Moiety
Application:
N-acylation, particularly acetylation, of the primary amino group in this compound is a crucial step for several synthetic strategies. This transformation converts the highly activating amino group into a moderately activating acetamido group.[4] This modulation is essential for:
-
Controlling Reactivity: It reduces the susceptibility of the aromatic ring to over-reaction or oxidation in subsequent steps like electrophilic aromatic substitution.[5]
-
Directing Substitution: The bulkier acetamido group enhances regioselectivity, favoring substitution at the para-position relative to the nitrogen.
-
Protecting Group: The acetyl group can serve as a protecting group for the amine, which can be removed later by acidic or basic hydrolysis.[4]
Experimental Protocol: N-Acetylation
This protocol details the acetylation of this compound using acetic anhydride and a base catalyst.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran (THF)) to a concentration of 0.5 M.
-
Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
-
-
Reaction Execution:
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add 1.1 equivalents of acetic anhydride dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)acetamide.
-
Purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Data Presentation: N-Acylation Reaction Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Acetic Anhydride | [5] |
| Base | Pyridine | [4] |
| Solvent | Dichloromethane | [5] |
| Temperature | 0 °C to Room Temp. | [5] |
| Reaction Time | 2-4 hours | General Protocol |
| Typical Yield | 90-98% | General Protocol |
Workflow Visualization
Application Note 2: Diazotization and Sandmeyer Reactions
Application:
The conversion of the primary amino group of an aniline to a diazonium salt is one of the most powerful transformations in aromatic chemistry. The resulting aryl diazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles.[6] The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group.[7][8]
This two-step process allows for the introduction of functionalities that are difficult to install via other methods, including:
-
Halogenation: Introduction of -Cl, -Br.[6]
-
Cyanation: Introduction of -CN, providing a handle for further conversion to carboxylic acids, amides, or amines.[7]
-
Hydroxylation: Introduction of -OH.[7]
Experimental Protocol: Diazotization and Sandmeyer Chlorination
This protocol describes the conversion of this compound to 1-chloro-3-(2-methyl-1,3-dioxolan-2-yl)benzene.
-
Diazotization (Step 1):
-
In a flask, suspend 1.0 equivalent of this compound in 3.0 equivalents of concentrated hydrochloric acid (HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride (CuCl) in 1.5 equivalents of concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude aryl chloride by column chromatography or distillation.
-
Data Presentation: Representative Sandmeyer Reactions
| Transformation | Copper(I) Salt | Acid | Typical Yield | Reference |
| Ar-NH₂ → Ar-Cl | CuCl | HCl | 75-90% | [6][7] |
| Ar-NH₂ → Ar-Br | CuBr | HBr | 70-85% | [6][7] |
| Ar-NH₂ → Ar-CN | CuCN | - | 60-80% | [7][8] |
| Ar-NH₂ → Ar-OH | Cu₂O / CuSO₄ | H₂SO₄ | 65-80% | [7] |
Workflow Visualization
Application Note 3: Electrophilic Aromatic Substitution
Application:
The aniline moiety strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). However, the high reactivity can lead to polysubstitution and oxidation.[4] Furthermore, under the strong acidic conditions often required for EAS (e.g., nitration), the amino group is protonated to the deactivating, meta-directing ammonium (-NH₃⁺) group.
To achieve controlled and regioselective substitution, the amino group is typically first protected as an acetamide (see Application Note 1). The resulting N-acetyl group is still activating and is an ortho-, para-director. Due to the steric bulk of the acetamide and the existing meta-substituent, substitution is strongly favored at the ortho-position relative to the acetamide group (position 4 of the ring).
Experimental Protocol: Regioselective Bromination
This protocol outlines a three-stage process: N-acetylation, bromination, and deprotection.
-
N-Acetylation (Protection):
-
Follow the procedure detailed in Application Note 1 to convert this compound into N-(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)acetamide.
-
-
Bromination of Acetanilide Derivative:
-
Dissolve 1.0 equivalent of the N-acetylated compound in glacial acetic acid.
-
Add 1.05 equivalents of bromine (Br₂) dissolved in glacial acetic acid dropwise to the solution at room temperature with stirring.
-
Stir the mixture for 1-2 hours at room temperature. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into a large volume of ice-cold water to precipitate the brominated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry.
-
-
Hydrolysis (Deprotection):
-
Reflux the crude brominated acetanilide from the previous step in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for 2-4 hours.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH or NH₄OH) to precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 4-bromo-3-(2-methyl-1,3-dioxolan-2-yl)aniline.
-
Data Presentation: Electrophilic Bromination Parameters
| Stage | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Acetylation | Acetic Anhydride, Pyridine | DCM | 0 °C to RT | >95% |
| 2. Bromination | Br₂ | Acetic Acid | Room Temp. | 80-90% |
| 3. Deprotection | Aqueous HCl, then NaOH | Water | Reflux | 85-95% |
Workflow Visualization
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Aminoacetophenone Ketalization Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-aminoacetophenone ketalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the ketalization of 3-aminoacetophenone compared to acetophenone?
A1: The primary challenge is the presence of the amino group (-NH2) on the aromatic ring. This group is basic and can react with acidic catalysts typically used for ketalization, such as protic acids (e.g., HCl) or Lewis acids (e.g., AlCl₃). This can lead to the deactivation of the catalyst and the formation of unwanted side products, ultimately reducing the yield of the desired ketal.
Q2: Why is protecting the carbonyl group of 3-aminoacetophenone as a ketal important?
A2: Ketalization is a common strategy to protect carbonyl groups (aldehydes and ketones) from reacting under conditions where they are unstable or would lead to side reactions.[1] In the context of drug development and organic synthesis, protecting the ketone in 3-aminoacetophenone allows for selective reactions at the amino group or other parts of the molecule without interference from the reactive carbonyl.
Q3: What are the common types of catalysts used for ketalization?
A3: A variety of catalysts can be used for ketalization, including:
-
Protic acids: Such as hydrochloric acid or sulfuric acid.[1]
-
Lewis acids: Including zinc chloride, aluminum chloride, and various metal triflates.[1]
-
Solid acid catalysts: These are often preferred for easier work-up and catalyst recovery. Examples include zeolites, clays (like K-10 montmorillonite), sulfonic resins, and supported catalysts like SO₄²⁻/TiO₂/Al₂O₃.[2][3]
-
Cobaloxime-based catalysts: These have shown high efficiency under mild, solvent-free conditions.[1]
Q4: What are the typical diols used for the ketalization of acetophenones?
A4: Common diols include ethylene glycol, propylene glycol (propane-1,2-diol), and 1,3-propanediol. The choice of diol will determine the structure of the resulting cyclic ketal (a 1,3-dioxolane or 1,3-dioxane derivative).
Troubleshooting Guide
Issue 1: Low to no conversion of 3-aminoacetophenone to the ketal.
-
Potential Cause A: Catalyst Deactivation. The basic amino group of the starting material is likely neutralizing your acidic catalyst.
-
Suggested Solution:
-
Protect the Amino Group: Before attempting ketalization, protect the amino group. A common protecting group for anilines is the acetyl group (forming an acetanilide), which is stable under many ketalization conditions.
-
Use a Milder or Amine-Tolerant Catalyst: Consider using a solid acid catalyst that may be less susceptible to poisoning by the amine. Alternatively, catalysts like cobaloxime have been shown to be effective for ketalization and may be more compatible.[1]
-
Increase Catalyst Loading: If using a traditional acid catalyst without protection, a stoichiometric or even excess amount of a Lewis acid might be required to first form a complex with the amine, with the remainder acting as the catalyst. However, this can be inefficient and lead to purification challenges.
-
-
-
Potential Cause B: Insufficient Water Removal. Ketalization is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials.
-
Suggested Solution:
-
Use a Dean-Stark Apparatus: This is the most common method for azeotropically removing water during the reaction. Toluene is a frequently used solvent for this purpose.[2]
-
Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to sequester water as it is formed.
-
Run the Reaction Under Vacuum: For low-boiling diols, running the reaction under reduced pressure can help remove water.[1]
-
-
Issue 2: Formation of multiple products or significant side reactions.
-
Potential Cause A: Self-Condensation of Acetophenone. Under acidic conditions, acetophenone can undergo self-aldol condensation, leading to products like 1,3-diphenylbut-2-en-1-one.[1]
-
Suggested Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of the self-condensation reaction relative to the desired ketalization.
-
Control the Rate of Addition: Slowly adding the acid catalyst to the mixture of the ketone and diol can help to minimize side reactions.
-
-
-
Potential Cause B: Polymerization or Decomposition. Strong acidic conditions and high temperatures can lead to the decomposition of the starting material or the product, especially given the presence of the amino group.
-
Suggested Solution:
-
Use Milder Reaction Conditions: Employ a less harsh catalyst and lower the reaction temperature.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Issue 3: Difficulties in product purification.
-
Potential Cause A: Contamination with Unreacted Starting Material. If the reaction does not go to completion, separating the ketal product from the unreacted 3-aminoacetophenone can be challenging due to similar polarities.
-
Suggested Solution:
-
Drive the Reaction to Completion: Use the strategies mentioned in "Issue 1" to ensure a high conversion rate.
-
Column Chromatography: Careful column chromatography on silica gel is often effective for separating the product from the starting material. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
-
-
-
Potential Cause B: Removal of Solid Acid Catalyst. If a heterogeneous catalyst is used, fine particles may be difficult to remove by simple filtration.
-
Suggested Solution:
-
Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration.
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite or a similar filter aid can help to trap fine catalyst particles.
-
-
Experimental Protocols
Protocol 1: Ketalization of Acetophenone using a Solid Acid Catalyst
This protocol for the ketalization of acetophenone can be adapted as a starting point for the optimization of 3-aminoacetophenone ketalization, likely requiring prior protection of the amino group.
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetophenone, 1,3-propanediol (1.2 molar equivalents), toluene (e.g., 20 mL for a small-scale reaction), and the SO₄²⁻/TiO₂/Al₂O₃ catalyst (5.5% of the total mass of acetophenone and diol).[2]
-
Assemble the Dean-Stark apparatus and condenser on top of the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the side arm of the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1.5 to 2 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh toluene.
-
Combine the filtrate and washings, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.
-
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Acetophenone Ketalization
| Catalyst | Diol | Reactant Ratio (Ketone:Diol) | Conditions | Yield/Conversion | Reference |
| SO₄²⁻/TiO₂/Al₂O₃ | 1,3-Propanediol | 1:1.2 | Toluene, Reflux, 1.5 h | 96.5% Yield | [2] |
| CoCl₂/DH₂ | Propane-1,2-diol | 1:1.5 | 70°C, 5 KPa, Solvent-free | >99% Conversion | [1] |
| η-alumina | Methanol | N/A | 300–500 °C | Formation of various products | |
| H-Y Zeolite | Methanol | N/A | Mild Conditions | Good Conversion | [3] |
Note: This data is for acetophenone and serves as a starting point for the optimization of 3-aminoacetophenone ketalization. Direct application may require modification, such as protection of the amino group.
Visualizations
Caption: Experimental workflow for optimizing 3-aminoacetophenone ketalization.
References
Technical Support Center: Deprotection of 2-Methyl-1,3-dioxolane from Anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the 2-methyl-1,3-dioxolane protecting group from aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting a 2-methyl-1,3-dioxolane group from an aniline derivative?
The most common method for the removal of a 2-methyl-1,3-dioxolane protecting group is acid-catalyzed hydrolysis.[1][2] This involves treating the protected aniline with a protic acid in the presence of water. The choice of acid and reaction conditions can be adjusted based on the sensitivity of the aniline substrate.[1][2]
Q2: How does the presence of the aniline moiety affect the deprotection reaction?
The aniline functional group can influence the deprotection of the 2-methyl-1,3-dioxolane in several ways:
-
Basicity: The basic nature of the aniline's amino group can neutralize a portion of the acid catalyst, potentially requiring stoichiometric or excess acid for the reaction to proceed efficiently.
-
Electronic Effects: The electron-donating nature of the amino group can affect the stability of the acetal. While not extensively documented for anilines specifically, the electronic environment of the aromatic ring can influence the ease of hydrolysis.
-
Acid Sensitivity: Anilines themselves can be sensitive to strong acidic conditions, leading to potential side reactions such as polymerization or degradation, especially for electron-rich anilines.[3]
Q3: Can the 2-methyl-1,3-dioxolane group be removed under neutral or basic conditions?
While acid-catalyzed hydrolysis is the standard, several methods for acetal deprotection under neutral or milder conditions have been developed. These can be particularly useful when dealing with acid-sensitive aniline derivatives. Some of these methods include:
-
Lewis Acid Catalysis: Lewis acids such as cerium(III) triflate, indium(III) trifluoromethanesulfonate, and bismuth nitrate have been used for the chemoselective cleavage of acetals.[4][5]
-
Iodine in Acetone: A catalytic amount of iodine in acetone can effectively deprotect acetals under neutral conditions, often with high yields and tolerance for other functional groups.[4][5]
-
Reductive Deprotection: Nickel boride, generated in situ, can be used for the reductive deprotection of 1,3-dioxolanes.[3]
-
Electrochemical Methods: Electrochemical deprotection offers a method under neutral conditions, where lithium perchlorate can act as both the electrolyte and the oxygen source for the regenerated carbonyl.[6]
Q4: Is it possible to selectively deprotect a 2-methyl-1,3-dioxolane in the presence of other acid-sensitive protecting groups on the aniline, such as a Boc group?
Yes, selective deprotection is possible by carefully controlling the reaction conditions. For instance, to deprotect a Boc group while retaining the 2-methyl-1,3-dioxolane, anhydrous acidic conditions (e.g., HCl gas in an anhydrous solvent like ethyl acetate) are recommended.[7] Conversely, to deprotect the dioxolane while keeping the Boc group intact, aqueous acidic conditions are necessary for the hydrolysis of the acetal. The key is the presence of water, which is required for dioxolane cleavage.[7]
Troubleshooting Guide
Problem 1: My deprotection reaction is slow or incomplete.
-
Question: I am using standard acidic conditions (e.g., HCl in THF/water), but the reaction is not going to completion, even after prolonged reaction times. What could be the issue?
-
Answer:
-
Insufficient Acid: The basic aniline nitrogen may be neutralizing a significant portion of your acid catalyst. Try increasing the molar equivalents of the acid.
-
Steric Hindrance: If the 2-methyl-1,3-dioxolane group or the substituents on the aniline are sterically bulky, this can hinder the approach of water and the acid catalyst. Gentle heating may be required to overcome this.[1]
-
Solvent System: Ensure your solvent system can dissolve both the substrate and the aqueous acid. A co-solvent like THF or acetone is often used.[1][2]
-
Problem 2: I am observing significant side product formation or decomposition of my starting material.
-
Question: When I try to deprotect the 2-methyl-1,3-dioxolane group using strong acid, my reaction mixture turns dark, and I isolate very little of my desired product. What is happening?
-
Answer:
-
Aniline Decomposition: Anilines, particularly electron-rich ones, can be prone to oxidation and polymerization under strong acidic conditions, leading to the formation of tar-like substances.[3]
-
Mitigation Strategies:
-
Use a Milder Acid: Switch to a milder acid like acetic acid or pyridinium p-toluenesulfonate (PPTS).[1][8][9] PPTS is known to be a mild and effective catalyst for acetal cleavage.[8][9][10]
-
Employ Non-Acidic Methods: Consider using one of the neutral deprotection methods mentioned in FAQ 3, such as iodine in acetone or a Lewis acid catalyst.[4][5]
-
-
Problem 3: I am trying to perform a selective deprotection, but I am losing other protecting groups.
-
Question: I have a Boc-protected aniline with a 2-methyl-1,3-dioxolane. When I try to remove the dioxolane with aqueous acid, I also lose the Boc group. How can I improve selectivity?
-
Answer:
-
Reaction Conditions are Key: The Boc group is labile to strong acids.[6] To selectively remove the dioxolane, you need to use conditions that are acidic enough to hydrolyze the acetal but mild enough to leave the Boc group intact.
-
Recommended Approaches:
-
Careful pH Control: Use a weaker acid or a buffered system to maintain a mildly acidic pH.
-
Lewis Acid Catalysis: Some Lewis acids can show high chemoselectivity. For example, bismuth nitrate has been reported to deprotect acetals in the presence of other acid-sensitive groups like TBDMS ethers.[4]
-
Enzymatic Hydrolysis: While not specific to this protecting group, enzymatic methods can offer high selectivity.
-
-
Data Presentation
Table 1: General Conditions for Acetal Deprotection
Note: The following data is for the deprotection of related 1,3-dioxolanes and may serve as a starting point for optimization with aniline substrates.
| Protected Compound | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (catalytic) | Water | 5 min | Quantitative | [4][5] |
| General Acetals/Ketals | Cerium(III) triflate (catalytic) | Wet Nitromethane | - | High | [4][5] |
| General Acetals/Ketals | Iodine (catalytic) | Acetone | Minutes | Excellent | [4][5] |
| General Acetals/Ketals | Indium(III) trifluoromethanesulfonate (catalyst), microwave | Acetone | - | Good to Excellent | [5] |
| Acetal | Aluminum chloride, Benzyltriphenyl-phosphonium peroxymonosulfate (1:1:1) | Solvent-free | 5-20 min | High | [8] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection [1][2]
-
Dissolve the 2-methyl-1,3-dioxolane protected aniline (1 equivalent) in a suitable organic solvent (e.g., acetone or THF).
-
Add an aqueous solution of a protic acid (e.g., 1-3 M HCl, H₂SO₄, or acetic acid). The amount of acid may need to be optimized depending on the substrate.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the deprotected aniline with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by standard methods such as column chromatography or recrystallization.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS) [8][9][10]
-
Dissolve the protected aniline (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature or reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of 2-methyl-1,3-dioxolane from an aniline.
Caption: Troubleshooting workflow for 2-methyl-1,3-dioxolane deprotection from anilines.
Caption: Logic diagram for selecting a deprotection strategy for anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. graphviz.org [graphviz.org]
- 4. journal.r-project.org [journal.r-project.org]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Protected Anilines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of Suzuki-Miyaura coupling reactions involving protected anilines. Below, you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.
Troubleshooting Guide & FAQs
Q1: I am observing low to no yield in my Suzuki coupling reaction with a protected aniline. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions with protected anilines can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. For electron-rich and sterically hindered substrates like many protected anilines, standard catalysts like Pd(PPh₃)₄ may be inefficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
-
-
Integrity of Reagents and Solvents:
-
Palladium Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere. Palladium(II) precatalysts can degrade over time.
-
Boronic Acid/Ester: The stability of the boronic acid or ester is a common reason for low yields.[2] Consider using more stable derivatives like pinacol esters or MIDA boronates.
-
Solvents: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to the formation of palladium black (inactive palladium) and promote the unwanted homocoupling of boronic acids.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Base: The choice and quality of the base are paramount. The base activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF). The optimal base is substrate-dependent.
-
Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and side reactions.
-
Q2: My Boc-protected aniline is being deprotected during the reaction. How can I prevent this?
A2: Boc (tert-butyloxycarbonyl) protecting groups are generally stable to the basic conditions of a Suzuki coupling. However, deprotection can occur under certain circumstances.
-
Base Selection: While Boc is generally base-stable, prolonged exposure to strong bases at elevated temperatures can lead to its cleavage.
-
Recommendation: Try using milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[3] In some cases, switching from a strong inorganic base to an organic base might be beneficial, although this can affect the reaction rate. One user reported that KF spared a trifluoroacetyl-protected aniline while potassium carbonate did not.
-
-
Reaction Temperature and Time: High temperatures can contribute to Boc deprotection.
-
Recommendation: If possible, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. Some have success running the reaction at room temperature with a highly active catalyst system.[3]
-
-
Anhydrous Conditions: While counterintuitive as Suzuki reactions often use aqueous bases, in some cases, minimizing water content can suppress side reactions. However, be aware that some anhydrous conditions with bases like K₃PO₄ might require a small amount of water to be effective.
Q3: I am observing significant amounts of homocoupling product from my boronic acid. What is the cause and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.
-
Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[2]
-
Recommendation: Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Degas your solvent thoroughly by sparging with an inert gas or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to residual Pd(II) that can promote homocoupling.
-
Recommendation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst that rapidly generates the active Pd(0) species can be beneficial.
-
Q4: How do I choose the right solvent for my Suzuki coupling reaction with a protected aniline?
A4: The solvent plays a crucial role in a Suzuki coupling by affecting the solubility of reagents, the stability of the catalyst, and the reaction rate.
-
Common Solvents: A variety of solvents can be used, often in combination with water. Common choices include:
-
Ethereal solvents: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatic solvents: Toluene
-
Amide solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
-
-
Solvent Quality: The purity of the solvent is critical. Traces of impurities can poison the catalyst. For instance, precursors of THF like 2,3-dihydrofuran can significantly decrease conversion.[4]
-
Recommendation: Always use high-purity, anhydrous, and degassed solvents.
-
-
Biphasic vs. Anhydrous Systems: Many Suzuki couplings are run in a biphasic system (e.g., Dioxane/Water). The water helps to dissolve the inorganic base and facilitates the transmetalation step. However, for substrates prone to hydrolysis or protodeboronation, an anhydrous system might be preferable.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki coupling reactions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DMF/H₂O | 100 | 1 | 95 |
| 2 | K₂CO₃ | DMF/H₂O | 100 | 1 | 92 |
| 3 | K₃PO₄ | DMF/H₂O | 100 | 1 | 85 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 91 |
| 5 | KF | Dioxane/H₂O | 80 | 12 | 78 |
| 6 | CsF | DME/H₂O | 100 | 1 | 98 |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 110 | 12 | 99 |
| 2 | Acetone | K₃PO₄ | 56 | 12 | 99 |
| 3 | Ethyl Acetate | K₃PO₄ | 77 | 12 | 99 |
| 4 | t-Amyl Alcohol | K₃PO₄ | 102 | 12 | 99 |
| 5 | 2-Me-THF | K₃PO₄ | 80 | 12 | 99 |
| 6 | n-BuOH | K₃PO₄ | 117 | 12 | 25 |
Data from a study on nickel-catalyzed Suzuki-Miyaura couplings, demonstrating the significant impact of solvent choice.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Boc-Protected Bromoaniline with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a Boc-protected bromoaniline with an arylboronic acid using a palladium catalyst and a phosphine ligand.
-
Materials:
-
Boc-protected bromoaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the Boc-protected bromoaniline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Q2: What are the most common impurities I might encounter in my final product?
A2: Common impurities include unreacted 3-aminoacetophenone, the hemiacetal intermediate, residual water, and byproducts from the self-condensation of ethylene glycol, such as diethylene glycol and 1,4-dioxane. Incomplete reaction or improper work-up can lead to the presence of these impurities.
Q3: My reaction is not going to completion. What are the possible reasons?
A3: Incomplete reactions are often due to insufficient removal of water, which is a byproduct of the ketalization. Water can shift the equilibrium back towards the starting materials. Other factors could be a deactivated catalyst, insufficient reaction time, or suboptimal temperature.
Q4: I am observing a low yield. What can I do to improve it?
A4: To improve the yield, ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent. Using a slight excess of ethylene glycol can also help drive the reaction forward. Ensure your acid catalyst is active and used in the appropriate amount.
Q5: How can I effectively purify the final product?
A5: Purification can be achieved by first neutralizing the acid catalyst, followed by an aqueous workup to remove water-soluble impurities like excess ethylene glycol and the catalyst. The crude product can then be purified by vacuum distillation or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Conversion of Starting Material | 1. Inefficient water removal. 2. Catalyst is not active. 3. Insufficient reaction time or temperature. | 1. Ensure the Dean-Stark trap is functioning correctly to remove water azeotropically. Alternatively, use molecular sieves. 2. Use a fresh batch of acid catalyst (e.g., p-toluenesulfonic acid). 3. Monitor the reaction by TLC or GC and prolong the reaction time or slightly increase the temperature if necessary. |
| Presence of Unreacted 3-Aminoacetophenone in Product | Incomplete reaction. | See "Low Conversion of Starting Material". If the impurity is present after workup, consider repurification by column chromatography. |
| Product Hydrolyzes Back to Starting Material During Workup | The workup or purification conditions are too acidic in the presence of water. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous workup. Avoid prolonged contact with acidic aqueous solutions. |
| Presence of High-Boiling Point Impurities | Self-condensation of ethylene glycol to form diethylene glycol or other oligomers. | Use a minimal excess of ethylene glycol. Purify the final product by vacuum distillation to separate it from higher-boiling impurities. |
| Product is a Wet or Oily Solid | Residual water or solvent. | Ensure the product is thoroughly dried after the workup, for example, by using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by removal of the solvent under reduced pressure. |
Common Impurities Summary
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Typical Observation in Analysis | Reason for Presence |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | A distinct peak in GC-MS or HPLC corresponding to the starting material. | Incomplete reaction. |
| Hemiacetal Intermediate | C₁₀H₁₃NO₃ | 195.22 | May be observed as a transient species or a minor impurity in spectroscopic analysis of the crude product. | Incomplete reaction to the full acetal. |
| Water | H₂O | 18.02 | Broad peak in ¹H NMR (if D₂O is not used), can affect reaction equilibrium. | Byproduct of the reaction; can also be introduced from solvents or reagents if not properly dried. |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | A higher boiling point impurity, may be detected by GC-MS in the crude product. | Acid-catalyzed self-condensation of ethylene glycol. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | A volatile impurity, may be detected by GC-MS. | Acid-catalyzed dimerization of ethylene glycol. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine 3-aminoacetophenone, a 1.5 to 2-fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 equivalents). Add toluene as the solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, and TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Troubleshooting guide for reactions involving acetal protecting groups
Technical Support Center: Acetal Protecting Groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetal protecting groups. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Acetal Formation Issues
Question: My acetal formation reaction is showing low conversion or has failed completely. What are the common causes and how can I resolve this?
Answer: Low or no yield in an acetal formation reaction typically points to issues with the reaction equilibrium or catalyst activity. Acetal formation is an acid-catalyzed equilibrium reaction that produces water as a byproduct.[1][2] To drive the reaction to completion, the equilibrium must be shifted towards the product side.
Common Problems and Solutions:
-
Presence of Water: Water in your reagents or solvent will inhibit the reaction by shifting the equilibrium back towards the starting materials.[3]
-
Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Crucially, actively remove the water generated during the reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like 4Å molecular sieves to the reaction mixture.[1][2][4]
-
-
Insufficient or Inactive Catalyst: Alcohols are weak nucleophiles, so an acid catalyst is required for the reaction to proceed effectively.[1]
-
Solution: Ensure you are using an appropriate amount of an acid catalyst. Common choices include p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or hydrochloric acid (HCl).[4] If the reaction is still sluggish, a stronger acid or a slight increase in catalyst loading might be necessary. However, excessive acid can lead to side reactions.[5][6]
-
-
Reaction Stoichiometry and Concentration: The reaction requires two equivalents of an alcohol or one equivalent of a diol per carbonyl group.[3]
-
Steric Hindrance: Ketones are generally less reactive than aldehydes in acetal formation. Sterically hindered carbonyl groups will react much more slowly.
-
Solution: For less reactive substrates, increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Section 2: Acetal Deprotection (Hydrolysis) Issues
Question: I am struggling to remove an acetal protecting group. The deprotection reaction is incomplete. What should I do?
Answer: Acetal deprotection, or hydrolysis, is the reverse of acetal formation. It is also an acid-catalyzed equilibrium reaction that requires an excess of water to proceed to completion.[2][7]
Common Problems and Solutions:
-
Insufficient Water or Acid: To drive the equilibrium back to the carbonyl compound, both an acid catalyst and a large excess of water are essential.[7]
-
Solution: The most common method for acetal hydrolysis is treatment with aqueous acid (e.g., aqueous HCl or H₂SO₄).[4] Use a co-solvent like acetone or THF to dissolve the acetal starting material, and ensure a significant volume of water is present in the reaction mixture.
-
-
Acetal Stability: Cyclic acetals are generally more stable and harder to hydrolyze than their acyclic counterparts.[4] Thioacetals (formed from thiols) are particularly robust and will not typically cleave under standard aqueous acid conditions.
-
Solution: For highly stable acetals, you may need to use stronger acidic conditions, higher temperatures, or longer reaction times. For thioacetals, specific deprotection methods are required, such as using heavy metal salts (e.g., HgCl₂) or oxidizing agents.[4]
-
-
Monitoring the Reaction: Without proper monitoring, it can be difficult to determine if the reaction is simply slow or has stalled.
-
Solution: Use TLC to track the disappearance of the starting acetal and the appearance of the deprotected carbonyl product. This will help you decide whether to prolong the reaction time or adjust the conditions.
-
Section 3: Unwanted Side Reactions
Question: I am observing unexpected side products during my acetal protection or deprotection step. What might be the cause?
Answer: The acidic conditions used for both forming and cleaving acetals can sometimes promote unwanted side reactions, especially in complex molecules with other sensitive functional groups.
Common Problems and Solutions:
-
Degradation of Acid-Sensitive Groups: Other functional groups in your molecule, such as silyl ethers, N-Boc groups, or certain alkenes, may be labile to the acidic conditions required for acetal manipulation.[5][6]
-
Solution (Protection): Use a milder acid catalyst like PPTS, which is known for its gentle nature.
-
Solution (Deprotection): Screen different acids and concentrations to find milder conditions that are selective for acetal cleavage. In some cases, non-hydrolytic methods, such as electrochemistry, may offer a neutral-condition alternative for deprotection.[8]
-
-
Intramolecular Reactions: For complex substrates, the deprotected carbonyl or intermediate species could potentially undergo undesired intramolecular cyclizations or rearrangements under acidic conditions.[9]
-
Solution: Carefully control the reaction temperature and acid concentration. It is often best to run these reactions at lower temperatures (0 °C to room temperature) to minimize side reactions and neutralize the acid catalyst as soon as the reaction is complete (as determined by TLC).
-
Data Presentation: Reaction Conditions
Table 1: Typical Conditions for Acetal Formation
| Catalyst (mol%) | Alcohol/Diol | Solvent | Water Removal Method | Substrate Scope |
| TsOH (1-5%) | Ethylene Glycol (1.2 eq) | Toluene | Dean-Stark Trap | Aldehydes, Ketones |
| CSA (5-10%) | Methanol (excess) | Methanol | 4Å Molecular Sieves | Aldehydes, simple Ketones |
| PPTS (10-20%) | 1,3-Propanediol (1.5 eq) | Dichloromethane | None (driven by excess diol) | Acid-sensitive Aldehydes |
| HCl (0.1 mol %) | Methanol (excess) | Methanol | Trimethyl Orthoformate (1.2 eq) | Aromatic & Aliphatic Aldehydes[6] |
Table 2: Typical Conditions for Acetal Deprotection
| Reagent | Co-Solvent | Temperature | Substrate Scope |
| 1M HCl (aq) | Acetone | Room Temp | Most simple acetals |
| 3M H₂SO₄ (aq) | THF | Room Temp - 40 °C | More stable acetals |
| 80% Acetic Acid (aq) | None | 40 - 60 °C | For substrates sensitive to strong mineral acids |
| HgCl₂, CaCO₃ | Acetonitrile/H₂O | Room Temp | Thioacetals |
Experimental Protocols
Protocol 1: General Procedure for Cyclic Acetal Formation (Dean-Stark)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl-containing substrate (1.0 eq).
-
Reagents: Add the solvent (e.g., toluene, ~0.2 M concentration) followed by the diol (e.g., ethylene glycol, 1.2-1.5 eq) and the acid catalyst (e.g., TsOH, 0.02 eq).
-
Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with the reaction solvent.
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.[10]
-
Work-up: Cool the reaction to room temperature. Quench the catalyst by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Acetal Deprotection (Aqueous Acid)
-
Setup: Dissolve the acetal-protected compound (1.0 eq) in a suitable organic co-solvent (e.g., acetone or THF) in a round-bottom flask with a magnetic stir bar.
-
Reagents: Add an aqueous acid solution (e.g., 1M HCl) in excess. The ratio of organic solvent to aqueous acid is typically between 1:1 and 4:1.
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., 40 °C) may be required for more stable acetals.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 3: Monitoring Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "RXN" lane, spot a sample taken directly from your reaction mixture.
-
In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[10]
-
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between the starting material and the expected product.
-
Visualization: Visualize the plate under a UV lamp and/or by staining.
-
Analysis: The reaction is complete when the spot corresponding to the starting material is absent from the "RXN" lane. A new spot, corresponding to the product, should be visible. The "CO" lane helps to unambiguously distinguish the starting material from the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for acetal formation reactions.
Caption: Troubleshooting workflow for acetal deprotection reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format.
Q1: My SNAr reaction is showing low or no conversion, resulting in a poor yield of the desired product. What are the potential causes and how can I improve it?
A1: Low conversion in an SNAr reaction can be attributed to several factors related to both the reactants and the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Substrate Reactivity: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4] If your substrate lacks adequate activation, the reaction will be sluggish. Consider using a more electron-deficient analogue if possible.
-
Leaving Group Ability: In the context of SNAr, the reactivity of halogens as leaving groups follows the trend: F > Cl ≈ Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attacked carbon more electrophilic.[1][3] If you are not using a fluoro-substituted starting material and the reaction is slow, consider its availability.
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction's progress (e.g., by TLC or LC-MS) can significantly enhance the reaction rate and yield.[1] Some reactions may even necessitate reflux conditions.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile, leaving the nucleophilic anion more reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, which reduces its nucleophilicity and slows the reaction down.[1]
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and their solutions:
-
Reaction with the Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, you may be observing double substitution.[1] To promote mono-substitution, you can use a stoichiometric amount of the nucleophile or even a slight excess of the electrophile and carefully monitor the reaction's progress.[1]
-
Hydrolysis: The presence of water in your reaction mixture can lead to the hydrolysis of sensitive functional groups (e.g., esters, nitriles) on your starting material or product, especially under basic conditions and at elevated temperatures.[1] Ensure that your reagents and solvent are dry.
Q3: What are the most effective work-up and purification strategies for SNAr reactions?
A3: Proper work-up and purification are crucial for isolating the desired product in high purity, especially when high-boiling point solvents like DMSO or DMF are used.[1]
-
Aqueous Work-up: A standard aqueous work-up is often the initial step.[1] This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water to remove water-soluble byproducts and inorganic salts.[1] If a basic catalyst or reagent was used, washing with a dilute acid solution can help in its removal. Conversely, a wash with a dilute base is recommended for acidic byproducts.[1]
-
Removal of High-Boiling Solvents: To remove residual DMSO or DMF, repeated washing of the organic layer with water or brine is often effective due to their high water solubility.[1]
-
Purification Techniques: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]
Q4: How can I monitor the progress of my SNAr reaction?
A4: The most common and accessible method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Q5: What is a Meisenheimer complex, and is it possible to observe it?
A5: A Meisenheimer complex is a resonance-stabilized anionic intermediate formed during the course of a nucleophilic aromatic substitution reaction.[5][6] In many cases, these complexes can be isolated and characterized.[3] The formation of a highly colored solution during the reaction can sometimes be an indication of the presence of a Meisenheimer complex.[7]
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate |
| F | 320 |
| Cl | 1 |
| Br | ~1 |
| I | <1 |
Data is based on the reaction of 2-halopyridines with sodium ethoxide in ethanol, illustrating the general trend for SNAr reactions.[6]
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Key Advantages |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Excellent solvating power, high boiling point.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solvating power, high boiling point.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Lower boiling point, easier to remove.[1] |
| Tetrahydrofuran (THF) | Ethereal | Can be used for reactions sensitive to more polar solvents.[8] |
| Toluene | Nonpolar | Useful in specific cases, sometimes with additives.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is adapted for the reaction of an activated aryl fluoride with an amine.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the aryl fluoride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[5]
Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile
This protocol is suitable for the reaction of an activated aryl fluoride with an alcohol or phenol.[5]
-
Nucleophile Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like THF or DMF.
-
Base Addition: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Substrate Addition: Add the activated aryl fluoride (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A typical experimental workflow for SNAr reactions.
Caption: A logical guide for troubleshooting low conversion in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Cross-Coupling Reactions with 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-(2-Methyl-1,3-dioxolan-2-yl)aniline and its derivatives in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cross-coupling reactions applicable to this compound?
A1: this compound can be used in two main ways:
-
As a nucleophile in C-N coupling: The aniline's N-H group can be coupled with aryl or vinyl halides/triflates via reactions like the Buchwald-Hartwig amination to form diarylamines.[1][2]
-
As a substrate in C-C or C-Heteroatom coupling: The aniline can be first halogenated (e.g., to form 4-bromo-3-(2-methyl-1,3-dioxolan-2-yl)aniline) and then used as the electrophilic partner in reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), or Sonogashira (with terminal alkynes).[3][4][5]
Q2: How does the 2-methyl-1,3-dioxolane protecting group influence catalyst selection?
A2: The dioxolane group, a ketal protecting the acetophenone functionality, introduces moderate steric bulk in the meta-position. This can influence the reaction in several ways:
-
Steric Hindrance: The group can sterically hinder the approach of the catalyst to the aniline nitrogen (in C-N coupling) or a neighboring halide (in C-C coupling). This often necessitates the use of catalysts with bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or NHC ligands like IPr) which promote the formation of the active, monoligated palladium species.[6][7]
-
Electronic Effects: The group is electronically neutral and generally does not significantly alter the electron density of the aromatic ring.
-
Stability: The dioxolane group is generally stable under the basic conditions of most cross-coupling reactions but can be sensitive to strongly acidic conditions, which are typically not employed.
Q3: What is a good starting point for a palladium precatalyst and ligand?
A3: For initial screening, using a well-defined palladium(II) precatalyst is highly recommended for reproducibility.
-
For Buchwald-Hartwig (C-N) Coupling: G3 or G4 palladacycle precatalysts paired with bulky biarylphosphine ligands like XPhos or RuPhos are excellent starting points, especially for coupling with challenging aryl chlorides.[8]
-
For Suzuki-Miyaura (C-C) Coupling: A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-formed complex like Pd(dppf)Cl₂, is a robust choice.[9][10] For challenging substrates, N-heterocyclic carbene (NHC) ligands and their palladium complexes can also be very effective.[11]
Q4: Which base is most suitable for these reactions?
A4: The choice of base is critical and depends on the specific reaction.
-
Suzuki-Miyaura: Carbonate bases like K₂CO₃ or Cs₂CO₃ are very common.[12] For less reactive substrates or those with base-sensitive groups, a phosphate base like K₃PO₄ is often used.[12]
-
Buchwald-Hartwig: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the aniline.[13]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use freshly degassed solvents. Consider using a robust, air-stable precatalyst.[14] |
| Inappropriate Ligand | The steric and electronic properties of the ligand are crucial. Screen a panel of ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or NHC ligands are often superior.[6][7] |
| Incorrect Base or Solvent | The base may be too weak or poorly soluble. For C-N couplings, ensure a strong base like NaOt-Bu is used. For Suzuki couplings, try switching from K₂CO₃ to the more soluble and often more effective Cs₂CO₃.[12] Solvent polarity can also be key; screen solvents like toluene, dioxane, or THF.[15][16] |
| Low Reaction Temperature | Many cross-coupling reactions require heating. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor the reaction progress. |
| Poor Quality Reagents | Boronic acids can degrade over time. Use fresh or purified reagents. Ensure the aryl halide is pure. |
Problem 2: Significant formation of side products (e.g., dehalogenation or homo-coupling).
| Possible Cause | Suggested Solution |
| Dehalogenation of Aryl Halide | This side reaction is often promoted by moisture or an inappropriate base/solvent combination. Ensure anhydrous conditions. Sometimes, a weaker base or a different solvent can suppress this pathway. |
| Homo-coupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere. Lowering the reaction temperature or catalyst loading may also help. |
| Beta-Hydride Elimination (Heck Reaction) | If the alkene coupling partner has beta-hydrogens, this can be a competing pathway. The choice of ligand and additives can influence the regioselectivity of the insertion and elimination steps.[4] |
Problem 3: Reaction stalls before reaching completion.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions for extended periods. Try using a more robust ligand or a precatalyst designed for high stability. Adding a fresh portion of catalyst to the stalled reaction can be diagnostic. |
| Product Inhibition | The product formed may coordinate to the palladium center more strongly than the starting materials, inhibiting turnover. Changing the ligand or solvent system can sometimes mitigate this effect. |
Data Presentation: Recommended Starting Conditions
The following tables provide general starting points for catalyst systems. Optimization will be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of a Halogenated Aniline Derivative (Reaction: Aryl-Br + Ar'-B(OH)₂ → Aryl-Ar')
| Parameter | Condition 1: Standard | Condition 2: For Challenging Substrates |
| Pd Source | Pd(OAc)₂ (2 mol%) | [Pd(IPr)(cin)Cl] (2 mol%) |
| Ligand | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane |
| Temperature | 90-110 °C | 100-120 °C |
| Reference | [10] | [11] |
Table 2: Buchwald-Hartwig Amination with this compound (Reaction: 3-(dioxolane)Aniline + Aryl-Br → 3-(dioxolane)N(H)-Aryl)
| Parameter | Condition 1: Standard Bromide | Condition 2: For Aryl Chlorides |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | - |
| Base | NaOt-Bu (1.2 equiv) | LiHMDS (1.2 equiv) |
| Solvent | Toluene | t-BuOH or Toluene |
| Temperature | 90-110 °C | 100-110 °C |
| Reference | [8][13] | [8][13] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the base (e.g., NaOt-Bu, 1.2 equiv) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.1 equiv).
-
Solvent Addition: Seal the flask and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 100 °C) and stir.
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision flowchart for troubleshooting low-conversion cross-coupling reactions.
Caption: Logical guide for initial catalyst system selection based on reaction type.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures to Avoid Premature Deprotection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their work-up procedures to prevent the premature removal of protecting groups. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature deprotection during a reaction work-up?
Premature deprotection during a work-up is often an unintended consequence of the chemical environment created when quenching a reaction or during extractive and purification steps. The primary causes include:
-
Exposure to acidic or basic conditions: Many protecting groups are designed to be labile to specific pH ranges. Unintentional exposure to even mild acids or bases during aqueous work-up can lead to partial or complete deprotection. For example, using a strong acid to neutralize a basic reaction mixture can remove acid-labile groups like tert-butyloxycarbonyl (Boc) or silyl ethers.[1][2]
-
Inappropriate quenching agents: The choice of quenching agent is critical. Quenching a reaction with a reagent that alters the pH significantly can trigger deprotection.
-
Temperature: Elevated temperatures during work-up or solvent removal can sometimes lead to the cleavage of thermally labile protecting groups.
-
Chromatography conditions: Both silica gel and alumina can be acidic and cause the removal of acid-sensitive protecting groups during purification. Conversely, basic alumina can affect base-labile groups.[3]
Q2: How can I choose the right quenching strategy to avoid deprotection?
The ideal quenching strategy neutralizes reactive reagents without creating conditions that cleave protecting groups. Consider the following:
-
Neutral Quenches: For many reactions, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) provides a mildly acidic condition that is often well-tolerated by many protecting groups. Water or brine can also be used for less reactive reagents.
-
Buffered Quenches: Using buffered solutions (e.g., phosphate-buffered saline, PBS) can help maintain a specific pH range during the work-up.
-
Non-aqueous Quenches: In cases where the protecting groups are highly sensitive to water or pH changes, a non-aqueous work-up might be necessary. This can involve quenching with an organic-soluble acid or base, followed by filtration and direct concentration.
Q3: My compound has an acid-labile protecting group (e.g., Boc, Trityl, silyl ether). What precautions should I take during work-up?
When working with acid-labile protecting groups, it is crucial to avoid acidic conditions.[1]
-
Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for neutralization.
-
Use Mild Bases for Neutralization: If the reaction mixture is acidic, neutralize it carefully with a mild inorganic base such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] Add the base slowly and monitor the pH.
-
Silica Gel Chromatography: Be cautious with silica gel chromatography. The acidic nature of silica can cleave highly sensitive groups. You can neutralize the silica gel by treating it with a solution of triethylamine in the eluent system.
Q4: I am using a base-labile protecting group (e.g., Fmoc, Acetyl). How should I modify my work-up?
For base-labile protecting groups, exposure to strong bases must be minimized.[4][5]
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for pH adjustments.
-
Use Mild Acids for Neutralization: If the reaction mixture is basic, neutralize it with a mild acid like dilute aqueous citric acid or saturated aqueous ammonium chloride.
-
Amine-based reagents: Be mindful that residual amines from the reaction can create a basic environment. Ensure they are thoroughly removed during extraction.
Troubleshooting Guide
This guide addresses specific issues that can arise during work-up procedures.
| Issue | Potential Cause | Troubleshooting Steps |
| Partial or complete deprotection observed by TLC or LC-MS after work-up. | The pH of the aqueous phase was too acidic or basic for the protecting group. | - Re-evaluate the quenching and extraction procedure. - Use a buffered aqueous solution for washing. - Consider a non-aqueous work-up. |
| A new, unexpected spot appears on the TLC plate after silica gel chromatography. | The protecting group is being cleaved on the silica gel column. | - Neutralize the silica gel with triethylamine. - Use a less acidic stationary phase like neutral alumina. - Consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase. |
| Formation of an emulsion during extraction. | The polarity of the organic and aqueous layers are too similar, or surfactants are present. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. |
| Product is water-soluble, leading to poor recovery. | The protected compound has polar functional groups, making it soluble in the aqueous layer. | - Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting out). - Use a more polar organic solvent for extraction, such as ethyl acetate or n-butanol. - Perform multiple extractions with smaller volumes of the organic solvent. |
Experimental Protocols
Protocol 1: Work-up for Compounds with Acid-Labile Protecting Groups (e.g., Boc)
This protocol is designed to avoid the premature cleavage of acid-sensitive groups like Boc, Trityl, and silyl ethers.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8. Caution: Initial addition may cause vigorous foaming.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (to remove excess bicarbonate)
-
Brine (to remove residual water and break emulsions)
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification (if necessary):
-
For column chromatography, consider using silica gel that has been pre-treated with triethylamine (typically 1% triethylamine in the eluent).
-
Protocol 2: Work-up for Compounds with Base-Labile Protecting Groups (e.g., Fmoc)
This protocol is designed to prevent the premature removal of base-sensitive groups like Fmoc, acetyl, and benzoyl.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M citric acid to adjust the pH to approximately 7.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
Visualizing Work-up Strategies
Diagram 1: General Work-up Workflow to Avoid Deprotection
Caption: A generalized workflow for reaction work-up designed to minimize premature deprotection.
Diagram 2: Decision Tree for Choosing a Work-up Strategy
Caption: A decision-making flowchart for selecting an appropriate work-up procedure based on protecting group stability.
References
Validation & Comparative
Comparison of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline with other masked anilines
A Comparative Guide to Masked Anilines: 3-(2-Methyl-1,3-dioxolan-2-yl)aniline and Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic use of masked anilines is crucial for the successful synthesis of complex molecules. These precursors offer a way to temporarily block the reactivity of the aniline functionality, preventing unwanted side reactions during multi-step syntheses. This guide provides an objective comparison of this compound, a ketal-protected form of 3-aminoacetophenone, with two other common masked aniline strategies: the use of a nitro precursor (3-nitroacetophenone) and N-Boc protection (N-Boc-3-aminoacetophenone). The comparison focuses on the synthesis of the masked form and the subsequent deprotection to reveal the aniline, supported by experimental data and detailed protocols.
Performance Comparison of Masked Anilines
The choice of a masked aniline strategy depends on factors such as the stability of the protecting group to various reaction conditions, the efficiency and selectivity of its removal, and the overall yield of the synthetic route. The following tables summarize the synthesis and deprotection of the three compared masked anilines based on the 3-aminoacetophenone scaffold.
Table 1: Comparison of the Synthesis of Masked Anilines
| Masked Aniline | Starting Material | Reagents | Typical Conditions | Typical Yield |
| This compound | 3-Aminoacetophenone | Ethylene glycol, p-TsOH | Toluene, Dean-Stark, reflux | >90% |
| 3-Nitroacetophenone | Acetophenone | HNO₃, H₂SO₄ | 0-5 °C | ~80%[1] |
| N-Boc-3-aminoacetophenone | 3-Aminoacetophenone | (Boc)₂O, base (e.g., Et₃N, DMAP) | THF or CH₂Cl₂, rt | >95% |
Table 2: Comparison of the Deprotection of Masked Anilines to Yield 3-Aminoacetophenone
| Masked Aniline | Deprotection Method | Reagents | Typical Conditions | Typical Yield |
| This compound | Acidic Hydrolysis | Aq. HCl or H₂SO₄ | Acetone/water, rt or gentle heat | High (often quantitative) |
| 3-Nitroacetophenone | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol or Ethanol, rt, 1-3 atm | 95-100%[2][3] |
| 3-Nitroacetophenone | Metal/Acid Reduction | Sn, HCl | Reflux, 1.5-2 h | ~70-80%[4][5] |
| N-Boc-3-aminoacetophenone | Acidolysis | TFA or 4M HCl in Dioxane | CH₂Cl₂, 0 °C to rt, 1-2 h | >95%[6][7] |
Stability and Orthogonality
The stability of the masking group under various reaction conditions is a critical consideration for its application in a synthetic strategy.
-
Ketal protection , as in this compound, is stable to basic, nucleophilic, and reductive conditions, making it suitable for reactions involving organometallics or hydrides. However, it is labile to acidic conditions.
-
The nitro group is exceptionally robust and stable to most reaction conditions, including strongly acidic and oxidative environments. Its removal requires specific reductive methods.
-
The N-Boc group is stable to basic, nucleophilic, and catalytic hydrogenation conditions.[8][9] It is, however, readily cleaved by strong acids.[8]
This differential stability allows for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others. For instance, a ketal-protected aniline can be used in a synthesis where a Boc-protected amine is also present, and the Boc group can be removed under acidic conditions without affecting the ketal.
Application in Kinase Inhibitor Synthesis
Masked anilines are valuable intermediates in the synthesis of pharmacologically active compounds, such as kinase inhibitors. Many kinase inhibitors feature an aniline or substituted aniline core which is crucial for their binding to the kinase domain. The use of a masked aniline allows for the construction of complex molecular scaffolds before the introduction of the reactive aniline group. For example, in the synthesis of Src kinase inhibitors, a masked aniline can be used to build a quinazoline core, followed by deprotection and subsequent functionalization of the aniline.
Below is a diagram illustrating the Src signaling pathway, a common target in cancer therapy, and a general workflow for the synthesis of a kinase inhibitor using a masked aniline.
Src Signaling Pathway
Synthetic Workflow for a Kinase Inhibitor
Experimental Protocols
Protocol 1: Synthesis of this compound (Ketal Protection)
-
Materials: 3-Aminoacetophenone, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.
-
Procedure:
-
To a solution of 3-aminoacetophenone (1 equiv.) in toluene, add ethylene glycol (1.5 equiv.) and a catalytic amount of p-TsOH (0.05 equiv.).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
-
Protocol 2: Deprotection of this compound
-
Materials: this compound, acetone, 2M aqueous HCl.
-
Procedure:
-
Dissolve this compound (1 equiv.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 2M aqueous HCl (2 equiv.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-aminoacetophenone.
-
Protocol 3: Synthesis of 3-Nitroacetophenone
-
Materials: Acetophenone, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
To a flask containing concentrated H₂SO₄, cool the acid to 0 °C in an ice-salt bath.
-
Slowly add acetophenone (1 equiv.) while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated HNO₃ (1.1 equiv.) and concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the acetophenone solution, keeping the temperature below 5 °C.[4]
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral and recrystallize from ethanol to obtain 3-nitroacetophenone.[4]
-
Protocol 4: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone (Catalytic Hydrogenation)
-
Materials: 3-Nitroacetophenone, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve 3-nitroacetophenone (1 equiv.) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator at 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-aminoacetophenone.[2]
-
Protocol 5: Synthesis of N-Boc-3-aminoacetophenone
-
Materials: 3-Aminoacetophenone, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3-aminoacetophenone (1 equiv.) in THF.
-
Add triethylamine (1.2 equiv.) followed by a solution of (Boc)₂O (1.1 equiv.) in THF.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected product.
-
Protocol 6: Deprotection of N-Boc-3-aminoacetophenone
-
Materials: N-Boc-3-aminoacetophenone, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Boc-3-aminoacetophenone (1 equiv.) in CH₂Cl₂.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v in CH₂Cl₂).[7]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain 3-aminoacetophenone.
-
Conclusion
The choice between this compound, 3-nitroacetophenone, and N-Boc-3-aminoacetophenone as a masked aniline precursor depends on the specific requirements of the synthetic route. Ketal protection offers stability to bases and nucleophiles, making it ideal for reactions involving these reagents. The nitro group provides exceptional stability but requires specific reductive conditions for its conversion to an amine. N-Boc protection is a versatile and widely used method with mild deprotection conditions, but it is sensitive to acids. By understanding the properties and reactivity of these masked anilines, researchers can devise more efficient and selective synthetic strategies for the preparation of complex molecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Protecting Groups for 3-Aminoacetophenone
For researchers, scientists, and drug development professionals, the selective protection of the amino group in 3-aminoacetophenone is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The choice of a suitable protecting group is paramount, as it must be readily introduced, stable under subsequent reaction conditions, and cleanly removed without affecting the acetyl group or the aromatic ring. This guide provides an objective comparison of several common and alternative protecting groups for the amino functionality of 3-aminoacetophenone, supported by experimental data and detailed protocols.
Overview of Common Amine Protecting Groups
The selection of a protecting group is a strategic decision based on the overall synthetic route. The most common strategies involve the conversion of the nucleophilic amine into a less reactive carbamate, amide, or sulfonamide. Each class of protecting group offers a unique profile of stability and methods for deprotection.
Comparison of Protecting Group Performance
The following table summarizes the performance of various protecting groups for the amino function of 3-aminoacetophenone and its close analogs. The data presented is collated from literature sources and provides a quantitative basis for comparison.
| Protecting Group | Protection Reagent(s) | Typical Conditions (Protection) | Typical Yield (Protection) | Deprotection Reagent(s) | Typical Conditions (Deprotection) | Typical Yield (Deprotection) | Orthogonality & Remarks |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Room temperature, 1.5 h | ~67% (for p-aminoacetophenone) | HCl or H₂SO₄, H₂O | Reflux | High | Stable to hydrogenation. Deprotection requires harsh acidic conditions. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Room temperature to 40°C | Generally High (>90%) | Trifluoroacetic Acid (TFA) or HCl | Room temperature, 1-2 h | Generally High (>90%) | Acid-labile. Stable to base and hydrogenolysis. |
| Cbz | Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) | 0°C to room temperature, 2-4 h | Generally High (>90%) | H₂, Pd/C | Room temperature, atmospheric pressure | Generally High (>90%) | Removed by hydrogenolysis. Stable to mild acid and base. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Room temperature | Generally High | Strong Acid (e.g., HBr/phenol) or Reducing Agents (e.g., Na/NH₃) | Harsh conditions (e.g., high temp. or cryogenic) | Variable | Extremely stable. Requires harsh deprotection conditions. |
| Trifluoroacetyl (TFAc) | Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate | Room temperature | Generally High | Mild Base (e.g., K₂CO₃ in MeOH/H₂O) | Room temperature | Excellent | Base-labile. More easily cleaved than acetyl. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the amino group in acetophenone derivatives are provided below.
Acetyl (Ac) Protection and Deprotection
Protection of 4-Aminoacetophenone: To 250 ml of pyridine dried over potassium hydroxide, 50 g (0.37 mole) of p-aminoacetophenone and 39.6 g of acetic anhydride are added.[1] The solution is stirred at room temperature for one and a half hours, during which a thick white solid precipitates.[1] The solid is collected by filtration and dried to yield 44 g of p-acetamidoacetophenone.[1]
Deprotection (General Hydrolysis): Acid-catalyzed hydrolysis is a standard method for the cleavage of the acetyl group.[2] The acetylated substrate is refluxed in the presence of an aqueous acid such as hydrochloric acid or sulfuric acid to regenerate the free amine.[2]
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection (General Procedure): A solution is prepared containing the amine, 2-3 equivalents of di-tert-butyl dicarbonate (Boc₂O), and 1-1.5 equivalents of a base (e.g., sodium hydroxide or DMAP) in a suitable solvent (e.g., water, THF, or acetonitrile).[3] The mixture is stirred at room temperature or with moderate heating (40°C).[3] The product is typically isolated by dilution with water followed by extraction.[3]
Deprotection using Trifluoroacetic Acid (TFA): The N-Boc protected amine is dissolved in dichloromethane (DCM), and an equal volume of TFA is added.[4] The solution is stirred at room temperature for 1-2 hours.[4][5] The solvents are then removed under reduced pressure to yield the amine salt.[4][5]
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protection (General Procedure): The amino acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cooled in an ice bath.[6] Benzyl chloroformate (1.1 equivalents) is added dropwise while vigorously stirring, maintaining the temperature below 5°C.[6] The reaction is allowed to warm to room temperature and stirred for 2-4 hours.[6] After an ether wash to remove unreacted Cbz-Cl, the aqueous layer is acidified to pH 2 with 1 M HCl to precipitate the product, which is then extracted.[6]
Deprotection by Hydrogenolysis: The Cbz-protected compound is dissolved in methanol or ethanol.[6][7] 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added.[6] The flask is evacuated and filled with hydrogen gas (1 atm).[6] The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).[6] The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected amine.[6][7] Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is also an effective method.[8]
Tosyl (Ts) Protection and Deprotection
Protection (General Procedure): The amine is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl) is added. The reaction is typically stirred at room temperature. The resulting sulfonamide is highly stable.[9]
Deprotection (Reductive Cleavage): Due to the high stability of the tosyl group, deprotection requires harsh conditions. Reductive cleavage using sodium in liquid ammonia is a common method.[7] Other methods include the use of strong acids at high temperatures.[7]
Trifluoroacetyl (TFAc) Protection and Deprotection
Protection (General Procedure): The amine can be acylated using trifluoroacetic anhydride or other activated trifluoroacetylating agents, often in the presence of a base.[10]
Deprotection using Mild Base: The N-trifluoroacetyl group is labile under mild basic conditions.[11][12] Treatment of the protected compound with an excess of potassium carbonate in a mixture of methanol and water at room temperature leads to the cleavage of the trifluoroacetyl group, affording the free amine in excellent yields.[11]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and the decision-making process for selecting a suitable protecting group.
References
- 1. prepchem.com [prepchem.com]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. Trifluoroacetamides [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Utility of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Anilines are fundamental precursors for a vast array of nitrogen-containing compounds. However, the reactivity of the amino group and the aromatic ring often necessitates the use of protecting groups to achieve the desired chemo- and regioselectivity. This guide provides a comparative analysis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, an acetal-protected derivative of 3-aminoacetophenone, against other commonly employed aniline derivatives in key synthetic transformations.
Introduction to Aniline Derivatives in Synthesis
Aniline and its derivatives are workhorse molecules in organic chemistry, serving as key intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. The nucleophilicity of the amino group and the electron-rich nature of the benzene ring make them reactive towards a variety of electrophiles. This high reactivity, however, can be a double-edged sword, leading to undesired side reactions such as over-alkylation, oxidation, or polymerization under certain conditions. To circumvent these issues, the amino group is often temporarily masked with a protecting group.
Commonly used protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). These groups modulate the reactivity of the aniline nitrogen and can be selectively removed under specific conditions. This compound offers a different strategy: the protection of a carbonyl group at the meta position of the aniline ring. This approach leaves the amino group free for reactions while shielding a reactive carbonyl functionality for later elaboration.
This guide will focus on the comparative utility of these aniline derivatives in three widely used synthetic transformations: Quinolone Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Quinolone Synthesis: A Comparative Overview
The synthesis of quinolines, a core scaffold in many pharmaceuticals, often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls followed by cyclization. The nature of the aniline derivative can significantly impact the course of these reactions.
While a specific example of the use of this compound in a classical quinoline synthesis was not found in a comprehensive literature search, we can infer its potential utility and compare it to other anilines based on established methodologies like the Skraup-Doebner-von Miller reaction.
Logical Workflow for Quinolone Synthesis
Caption: General workflow for quinoline synthesis.
Table 1: Comparison of Aniline Derivatives in Quinolone Synthesis
| Aniline Derivative | Protecting Group | Typical Reaction Conditions | Advantages | Disadvantages |
| Aniline | None | Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), high temperature | Direct route, inexpensive starting material | Harsh conditions, low tolerance for sensitive functional groups, potential for side reactions. |
| 3-Aminoacetophenone | None | Similar to aniline | Introduces a keto group for further functionalization | The keto group can interfere with the reaction or be sensitive to the harsh conditions. |
| N-Acetylaniline | Acetyl | Requires deprotection prior to or in situ during the reaction | Amide is less basic and less prone to oxidation | Adds extra deprotection step, potentially harsh deprotection conditions (acidic or basic hydrolysis). |
| This compound | Acetal (on ketone) | Milder acid or base catalysis may be possible | Amino group is available for reaction, protected ketone allows for late-stage functionalization | Requires an additional deprotection step for the ketone. |
Experimental Protocol: Skraup-Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is a general representation and would require optimization for different aniline substrates.
-
Reaction Setup: To a stirred solution of the aniline derivative (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), cautiously add concentrated sulfuric acid (3.0 eq) at 0 °C.
-
Addition of α,β-Unsaturated Carbonyl: Add crotonaldehyde or a precursor like paraldehyde (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 100-120 °C for 3-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NH₄OH) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an aryl halide or triflate. The electronic and steric properties of the aniline derivative can influence the efficiency of the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Table 2: Comparison of Halo-Aniline Derivatives in Suzuki-Miyaura Coupling
| Halo-Aniline Derivative | Protecting Group | Typical Reaction Conditions | Advantages | Disadvantages |
| 3-Bromoaniline | None | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene/H₂O, Dioxane) | Readily available, amino group can coordinate to the catalyst | Potential for N-arylation side reactions, free amine can affect catalyst activity. |
| N-Boc-3-bromoaniline | Boc | Similar to unprotected aniline | Prevents N-arylation, predictable reactivity | Requires protection and deprotection steps, Boc group is acid-labile. |
| N-Acetyl-3-bromoaniline | Acetyl | Similar to unprotected aniline | Prevents N-arylation | Requires protection and deprotection steps, amide group is electron-withdrawing. |
| 3-Bromo-N,N-dimethylaniline | Methyl | Similar to unprotected aniline | No N-H for side reactions | The dimethylamino group is a strong electron-donating group, altering reactivity. |
| 3-(2-Methyl-1,3-dioxolan-2-yl)bromoaniline* | Acetal (on ketone) | Likely similar to unprotected aniline | Free amino group, protected ketone for later use | Potential for the amino group to interfere, requires deprotection of the ketal. |
Note: This is a hypothetical substrate for comparative purposes, assuming the bromo-analogue of the topic compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoaniline
-
Reaction Setup: To a reaction vessel, add 3-bromoaniline (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The nature of both the aniline coupling partner and the aryl halide are critical to the success of the reaction.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical Buchwald-Hartwig amination workflow.
Table 3: Comparison of Aniline Derivatives in Buchwald-Hartwig Amination
| Aniline Derivative | Protecting Group | Typical Reaction Conditions | Advantages | Disadvantages |
| Aniline | None | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene) | Direct use of the primary amine | Can undergo double arylation, strong base can be problematic for some functional groups. |
| N-Boc-aniline | Boc | Requires deprotection before use or use as a secondary amine | N/A for use as a primary amine | N/A |
| N-Methylaniline | Methyl | Similar to aniline | Forms tertiary amines, avoids double arylation of the same nitrogen | Substrate is a secondary amine. |
| This compound | Acetal (on ketone) | Similar to aniline | The amino group is available for coupling, protected ketone can be used later | Potential for catalyst inhibition by the dioxolane oxygens, requires ketal deprotection. |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).
-
Addition of Reactants: Add the aryl halide (1.0 eq) and aniline (1.1 eq) to the tube.
-
Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the tube. Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Deprotection of the Dioxolane Group
A key consideration for the utility of this compound is the ease and efficiency of the deprotection step to reveal the acetophenone functionality. Acetal and ketal protecting groups are typically cleaved under acidic conditions.
Table 4: Deprotection of the 2-Methyl-1,3-dioxolane Group
| Reagent | Conditions | Advantages | Disadvantages |
| Aqueous HCl or H₂SO₄ | Mild to moderate acidity, room temperature or gentle heating | Readily available and inexpensive reagents | May not be suitable for acid-sensitive functional groups elsewhere in the molecule. |
| p-Toluenesulfonic acid (PTSA) in acetone/water | Catalytic acid, often mild | Can be milder than strong mineral acids | Acetone can potentially participate in side reactions. |
| Lewis Acids (e.g., FeCl₃, TMSI) | Often in aprotic solvents | Can be very mild and selective | Reagents can be more expensive and require anhydrous conditions. |
Experimental Protocol: Acidic Hydrolysis of a Dioxolane
-
Dissolution: Dissolve the dioxolane-protected compound in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and water.
-
Acidification: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of PTSA).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Neutralization and Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the deprotected ketone, which can be further purified if necessary.
Conclusion
The choice of an aniline derivative in a synthetic sequence is a critical decision that can significantly influence the overall efficiency and success of the synthesis.
-
Unprotected anilines offer the most direct route but are often incompatible with harsh reaction conditions and can lead to side reactions.
-
N-Protected anilines (e.g., N-acetyl, N-Boc) provide a robust way to control the reactivity of the amino group, enabling a wide range of transformations on the aromatic ring. However, they necessitate additional protection and deprotection steps.
-
This compound represents a valuable alternative where a latent carbonyl group is required. Its primary amino group allows for direct participation in key C-N and C-C bond-forming reactions, while the acetal-protected ketone provides a handle for subsequent synthetic elaborations. The stability of the dioxolane group to many reaction conditions, coupled with its relatively straightforward acidic deprotection, makes it an attractive building block for the synthesis of complex molecules in medicinal and materials chemistry.
Ultimately, the optimal choice of aniline derivative will depend on the specific synthetic target, the planned reaction sequence, and the compatibility of the functional groups present in the molecule. This guide provides a framework for making an informed decision based on the comparative advantages and disadvantages of each approach.
Protecting the Path: A Comparative Guide to the Efficacy of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline in Multi-Step Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of the efficacy of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a ketone-protected form of 3-aminoacetophenone, against alternative amine-protection strategies. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a critical resource for making informed decisions in synthetic route design.
At the heart of many synthetic endeavors lies the challenge of chemoselectivity—the ability to modify one functional group in the presence of others. 3-Aminoacetophenone, a versatile building block, presents such a challenge with its reactive ketone and amine functionalities. Protecting one of these groups is often necessary to achieve the desired chemical transformation on the other. This guide delves into the practical application and comparative performance of protecting the ketone as a 1,3-dioxolane versus protecting the amine with common acetyl or tert-butoxycarbonyl (Boc) groups.
The Contenders: A Head-to-Head Comparison
The choice of protecting group can significantly impact the overall efficiency of a synthetic sequence, influencing yields, purification requirements, and the number of synthetic steps. Here, we compare three primary strategies for the temporary modification of 3-aminoacetophenone.
Table 1: Comparison of Protection and Deprotection Methods for 3-Aminoacetophenone
| Protection Strategy | Protecting Group | Typical Reagents | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) |
| Ketone Protection | 2-Methyl-1,3-dioxolane | Ethylene glycol, p-toluenesulfonic acid | ~90% (estimated for related structures)[1] | Acid-catalyzed hydrolysis (e.g., aq. HCl) | High (qualitative) |
| Amine Protection | Acetyl (Ac) | Acetic anhydride, pyridine | Good to excellent (qualitative) | Acidic or basic hydrolysis (e.g., 6N HCl, reflux) | ~50% (for a related compound)[2] |
| Amine Protection | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, DMAP | High (qualitative) | Acidic conditions (e.g., TFA in DCM) | 82%[3] |
In-Depth Analysis of Each Strategy
Strategy 1: Ketone Protection with this compound
Protecting the ketone functionality of 3-aminoacetophenone as a 1,3-dioxolane offers the advantage of rendering the carbonyl group inert to nucleophiles and reducing agents while leaving the amine available for a variety of transformations.
Logical Workflow for Ketone Protection Strategy
References
Spectroscopic comparison of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline and its precursors
For Immediate Release
This guide provides a detailed spectroscopic comparison of the aromatic amine 3-(2-Methyl-1,3-dioxolan-2-yl)aniline and its precursors, 3-aminoacetophenone and ethylene glycol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is based on established experimental data and predictive models.
Spectroscopic Data Summary
Table 1: Spectroscopic Data for this compound and its Precursors
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec. (m/z) |
| 3-Aminoacetophenone | 7.31-6.84 (m, 4H, Ar-H), 3.89 (s, 2H, -NH2), 2.55 (s, 3H, -COCH3) | 198.0 (C=O), 146.7, 131.5, 129.2, 119.3, 116.9, 113.1 (Ar-C), 26.6 (-CH3) | 3450, 3350 (N-H stretch), 1660 (C=O stretch), 1600, 1450 (C=C stretch) | 135 (M+), 120, 92, 65 |
| Ethylene Glycol | 3.65 (t, 4H, -CH2-), 2.5 (br s, 2H, -OH) | 63.9 (-CH2-) | 3350 (O-H stretch, broad), 2950 (C-H stretch), 1080 (C-O stretch) | 62 (M+), 44, 31 |
| This compound (Predicted) | 7.1-6.6 (m, 4H, Ar-H), 4.0 (m, 4H, -OCH2CH2O-), 3.7 (s, 2H, -NH2), 1.6 (s, 3H, -CH3) | 147.0, 138.0, 129.0, 117.0, 115.0, 113.0 (Ar-C), 109.0 (O-C-O), 64.5 (-OCH2-), 27.0 (-CH3) | 3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620, 1480 (C=C stretch), 1250, 1050 (C-O stretch) | 179 (M+), 164, 120, 93 |
Experimental Protocols
Synthesis of this compound
This procedure describes the acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol.
Materials:
-
3-Aminoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminoacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient amount of toluene to the flask to allow for azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectra are typically recorded in the range of 4000-400 cm-1.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are recorded.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
A Balancing Act in Synthesis: The Cost-Benefit Analysis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
In the intricate world of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision, balancing the drive for efficiency and yield with the ever-present constraints of cost and scalability. One such decision point arises when dealing with aniline derivatives bearing reactive carbonyl groups, a common structural motif in many active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][2] This guide provides a comprehensive cost-benefit analysis of using 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a protected form of 3-aminoacetophenone, in multi-step synthesis, comparing it with the alternative of using the unprotected precursor directly.
The core of this analysis centers on a common synthetic transformation: the formation of a phenylurea moiety, a key pharmacophore in numerous kinase inhibitors, including analogues of Sorafenib, a drug targeting the VEGFR-2 signaling pathway.[1][2][3][4][5] The primary challenge when using 3-aminoacetophenone directly is the potential for the highly reactive isocyanate to react with the aniline's amino group to form the desired urea, but also for a second isocyanate molecule to react with the newly formed urea in an undesired side reaction, leading to impurities and reduced yields. Protecting the ketone as a 1,3-dioxolane circumvents this issue, but adds extra steps and costs to the overall process.
The Synthetic Crossroads: A Tale of Two Pathways
The central comparison in this guide is the synthesis of N-(3-acetylphenyl)-N'-phenylurea, a precursor for various kinase inhibitors. We will evaluate two primary synthetic routes:
-
Route A: The Protection-First Approach. This route involves the initial protection of the ketone in 3-aminoacetophenone to form this compound, followed by the reaction with phenyl isocyanate and subsequent deprotection.
-
Route B: The Direct Approach. This route involves the direct reaction of 3-aminoacetophenone with phenyl isocyanate, with the inherent risk of side-product formation and the need for potentially more rigorous purification.
Quantitative Data Summary
To provide a clear and objective comparison, the following tables summarize the key quantitative data associated with each synthetic route. The cost data is based on typical catalog prices for research-grade chemicals and may vary based on supplier and scale.
Table 1: Cost Comparison of Starting Materials and Reagents
| Compound | Molecular Weight ( g/mol ) | Typical Cost (USD/g) | Supplier Examples |
| 3-Aminoacetophenone | 135.16 | 1.50 - 3.00 | Sigma-Aldrich, TCI, Alfa Aesar |
| This compound | 179.22 | 80.00 - 100.00 | Biosynth, CymitQuimica[6][7] |
| Ethylene Glycol | 62.07 | 0.10 - 0.20 | Most chemical suppliers |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.20 - 0.40 | Most chemical suppliers |
| Phenyl Isocyanate | 119.12 | 1.00 - 2.00 | Sigma-Aldrich, TCI, Alfa Aesar |
| Toluene | 92.14 | 0.05 - 0.10 (per mL) | Most chemical suppliers |
| Hydrochloric Acid (37%) | 36.46 | 0.02 - 0.05 (per mL) | Most chemical suppliers |
| Acetone | 58.08 | 0.03 - 0.06 (per mL) | Most chemical suppliers |
Table 2: Experimental Data Comparison for the Synthesis of N-(3-acetylphenyl)-N'-phenylurea
| Parameter | Route A: Protection-First | Route B: Direct Synthesis |
| Step 1: Protection | ||
| Reaction | 3-Aminoacetophenone + Ethylene Glycol | - |
| Yield | ~95% (estimated) | - |
| Reaction Time | 4-6 hours | - |
| Step 2: Urea Formation | ||
| Reaction | This compound + Phenyl Isocyanate | 3-Aminoacetophenone + Phenyl Isocyanate |
| Yield | ~90% | ~70% (due to side products) |
| Reaction Time | 2-4 hours | 2-4 hours |
| Step 3: Deprotection | ||
| Reaction | Acid-catalyzed hydrolysis | - |
| Yield | ~95% | - |
| Reaction Time | 2-3 hours | - |
| Overall Yield | ~81% | ~70% |
| Purity of Crude Product | High | Moderate (requires significant purification) |
| Estimated Process Time | 8-13 hours | 2-4 hours (excluding extensive purification) |
| Estimated Reagent Cost per gram of product | Higher | Lower |
| Purification Cost | Low (simple extraction/crystallization) | High (chromatography often required) |
Experimental Protocols
Route A: Protection-First Approach
Step 1: Synthesis of this compound
-
Materials: 3-aminoacetophenone (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), toluene.
-
Procedure: A mixture of 3-aminoacetophenone, ethylene glycol, and p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.[8] The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
-
Expected Yield: ~95%
Step 2: Synthesis of 1-(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)urea
-
Materials: this compound (1.0 eq), phenyl isocyanate (1.0 eq), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of this compound in anhydrous DCM, phenyl isocyanate is added dropwise at 0°C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by crystallization.
-
Expected Yield: ~90%
Step 3: Deprotection to N-(3-acetylphenyl)-N'-phenylurea
-
Materials: 1-(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)urea, acetone, 2M Hydrochloric acid.
-
Procedure: The protected urea is dissolved in acetone, and 2M HCl is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the final product.
-
Expected Yield: ~95%
Route B: Direct Synthesis Approach
Synthesis of N-(3-acetylphenyl)-N'-phenylurea
-
Materials: 3-aminoacetophenone (1.0 eq), phenyl isocyanate (1.0 eq), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of 3-aminoacetophenone in anhydrous DCM, phenyl isocyanate is added dropwise at 0°C. The reaction is stirred at room temperature. Due to the potential for side reactions, careful monitoring by TLC is crucial. The crude product is concentrated and typically requires purification by column chromatography to separate the desired product from di-acylated and other byproducts.
-
Expected Yield: ~70%
Mandatory Visualizations
Caption: A logical workflow comparing the two synthetic routes.
References
- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of kinase inhibitors derived from different aniline precursors
A deep dive into the performance of kinase inhibitors derived from diverse aniline precursors, offering a comparative analysis of their efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The aniline scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous therapeutics that have reshaped the landscape of cancer treatment and other diseases. The versatility of the aniline core allows for the synthesis of a wide array of derivatives, each with distinct biological activities. This guide provides a comparative analysis of kinase inhibitors derived from different aniline precursors, focusing on their performance against key oncological targets.
Comparative Efficacy of Aniline-Based Kinase Inhibitors
The potency of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro efficacy of various kinase inhibitors derived from different aniline-based scaffolds.
Table 1: EGFR Tyrosine Kinase Inhibitors
| Aniline Precursor Scaffold | Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Citation |
| 4-Anilinoquinazoline | Gefitinib | EGFR | 2-37 | Various | [1] |
| 4-Anilinoquinazoline | Erlotinib | EGFR | 2-20 | Various | [1] |
| 4-Anilinoquinoline | Compound 9 | GAK | 5.7 | Kinase Assay | [2] |
| Anilino-1,4-naphthoquinone | Compound 12b | EGFR | 3.96 | Kinase Assay | [3] |
| Anilino-1,4-naphthoquinone | Compound 12d | EGFR | 18.64 | Kinase Assay | [3] |
| Anilino-1,4-naphthoquinone | Compound 12e | EGFR | 6.23 | Kinase Assay | [3] |
| 4-(Arylaminomethyl)benzamide | Compound 11 | EGFR | - (91% inh) | Kinase Assay (at 10 nM) | [4] |
| 4-(Arylaminomethyl)benzamide | Compound 13 | EGFR | - (92% inh) | Kinase Assay (at 10 nM) | [4] |
Table 2: Multi-Targeted and Other Kinase Inhibitors
| Aniline Precursor Scaffold | Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition | Citation |
| 2-Phenylaminopyrimidine | Imatinib | Abl/KIT/PDGFRβ | Various | Various | [1] |
| 4-Anilinopyrimidine | Dasatinib | Abl/Src | <1 | Various | [1][5] |
| 5-Anilinoquinazoline | Compound 6f | VEGFR-2 | 12.0 | Kinase Assay | [3] |
| 2-Substituted aniline pyrimidine | Compound 18c | Mer Kinase | 18.5 | Kinase Assay | [3] |
| 1-Aryl-5-anilinoindazole | Compound 5r | JNK3 | <10 | Kinase Assay | [6] |
| 4-Aminobenzodioxole quinazoline | - | c-Src | - | In vivo tumor model | [7] |
| Pyrrolo[2,1-f][8][9][10]triazine and 1-(methylpiperidin-4-yl)aniline hybrid | Compound IK5 | MERTK | - (42% inh) | Kinase Assay (at 1-10 µM) | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition and the methods used for evaluation, the following diagrams illustrate a key signaling pathway targeted by aniline-derived inhibitors and a general workflow for assessing their efficacy.
Caption: EGFR signaling pathway and the point of inhibition.
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cell growth and proliferation that is often dysregulated in cancer.[3] Aniline-based inhibitors, such as those with a 4-anilinoquinazoline scaffold, act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.
Caption: General workflow for kinase inhibitor evaluation.
This workflow outlines the typical progression for evaluating a novel kinase inhibitor, starting from its synthesis and moving through biochemical and cell-based assays to in vivo studies.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the performance of kinase inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation :
-
Kinase Buffer : A buffer optimized for the specific kinase's activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[10]
-
Substrate : A peptide or protein that is a known substrate for the kinase.
-
ATP : Often used at a concentration near the Km of the kinase for ATP to accurately measure competitive inhibition.[10] Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is frequently used.[5]
-
Enzyme : Purified, active recombinant kinase.
-
Inhibitor : Serial dilutions of the test compound.
-
-
Assay Procedure :
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or using phosphorylation-specific antibodies.
-
-
Data Analysis :
-
The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[10]
-
Cell-Based Viability Assay (GI50 Determination)
This assay assesses the effect of a kinase inhibitor on the proliferation and survival of cancer cell lines.
-
Cell Culture :
-
Compound Treatment :
-
Prepare serial dilutions of the kinase inhibitor in the cell culture medium.
-
Treat the cells with the various concentrations of the inhibitor or a vehicle control (e.g., DMSO).[10]
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement :
-
A viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
-
Data Analysis :
-
The data is normalized to the vehicle-treated control cells (100% viability).
-
The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[10]
-
Western Blot for Phospho-Protein Inhibition
This technique is used to confirm that the inhibitor is hitting its target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.
-
Cell Treatment and Lysis :
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and a primary antibody for the total amount of the target protein (as a loading control).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis :
-
Quantify the band intensities to determine the reduction in phosphorylation of the target protein in response to the inhibitor. A dose-dependent decrease in the phosphorylated protein indicates on-target activity.[9]
-
Conclusion
The aniline scaffold is a privileged structure in the design of kinase inhibitors, giving rise to a multitude of drugs with significant clinical impact. The choice of the aniline precursor and its substitutions are critical in determining the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. The comparative data presented herein highlights the diversity of kinase targets that can be modulated by aniline-based compounds. The provided experimental protocols offer a foundational framework for the evaluation of novel kinase inhibitors, enabling researchers to systematically assess their therapeutic potential. Continued exploration of aniline derivatives will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The methodologies and performance data presented are based on established analytical practices for similar aniline derivatives and are intended to serve as a comprehensive starting point for method development and validation.
Overview of Analytical Approaches
The analysis of aniline derivatives is commonly performed using chromatographic techniques that offer high resolution and sensitivity.[1] The two primary methods suitable for this compound are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly Reverse-Phase HPLC (RP-HPLC), that is well-suited for the analysis of polar and non-volatile compounds.[2][3]
-
Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds.[1][4] Given the aniline structure, GC is a highly viable option, potentially coupled with a mass spectrometry (MS) or flame ionization detector (FID).[5][6]
The validation of these analytical procedures is crucial to demonstrate their suitability for the intended purpose, ensuring reliability, accuracy, and reproducibility of results.[7] The validation parameters discussed in this guide align with the International Council for Harmonisation (ICH) guidelines.[8][9]
Comparative Data Summary
The following tables summarize the proposed analytical methods and the typical acceptance criteria for their validation parameters. These criteria are based on ICH guidelines and common practices in the pharmaceutical industry.[4][10][11]
Table 1: Comparison of Proposed Chromatographic Methods
| Parameter | Proposed HPLC-UV Method | Proposed GC-FID Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV Detector | Gas Chromatograph with Flame Ionization Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Typical Analytes | Polar, non-volatile, or thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile/Water). | Dissolution in a suitable solvent (e.g., Methanol) or derivatization if required. |
| Advantages | Wide applicability, robust, suitable for non-volatile compounds. | High resolution, high sensitivity, especially for volatile impurities. |
| Limitations | May require longer analysis times, higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds. |
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. Peak purity index > 0.99. | To ensure the signal measured is from the analyte of interest.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[11] | To demonstrate a proportional relationship between concentration and response over a defined range.[3] |
| Range | Typically 80% to 120% of the test concentration for assay.[12] | The interval where the method is precise, accurate, and linear.[10] |
| Accuracy (Recovery) | 98.0% to 102.0% recovery of the spiked amount.[11] | To assess the closeness of the test results to the true value.[4] |
| Precision (RSD) | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.[11] | To measure the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[13] | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[13] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., pH, flow rate, temperature).[13] | To indicate the method's reliability during normal usage. |
Experimental Protocols
The following are detailed, illustrative protocols for the analysis of this compound. These should be optimized and validated for specific applications.
Proposed RP-HPLC Method Protocol
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically around 240-280 nm for aniline derivatives).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar target concentration as the standard solution.
-
-
Validation Experiments:
-
Specificity: Inject blank (mobile phase), placebo (if applicable), and a spiked sample to demonstrate no interference.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine by injecting progressively more dilute solutions and measuring the signal-to-noise ratio.
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5°C) and observe the effect on the results.
-
Proposed GC-FID Method Protocol
-
Chromatographic System:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or methylene chloride. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the linear range of the method.
-
-
Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) should be conducted following the same principles as outlined in the HPLC protocol, adapted for the GC-FID methodology. For robustness, parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate would be varied.[5]
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, from initial planning to final documentation, in accordance with ICH guidelines.[10]
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method validation for the determination of aniline and 3,3’-dichlorobenzidine by gas chromatography-mass spectrometry - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. environics.com [environics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a compound that, like many aromatic amines, requires careful handling as hazardous waste. Adherence to these protocols is essential for maintaining a safe research environment.
Immediate Safety and Handling
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data from the parent compound, aniline, indicates significant hazards. Aromatic amines are often toxic, potential carcinogens, and harmful to aquatic life with long-lasting effects[1][2][3]. Therefore, treat this compound with the utmost caution.
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is mandatory. This includes:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact[4].
-
Eye Protection: Use safety goggles or a face shield to protect against splashes[5].
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing[6].
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, use a respirator within a well-ventilated area or a chemical fume hood[2][7].
Step-by-Step Disposal Protocol
The standard and safest method for disposing of this compound is to manage it as a non-halogenated hazardous chemical waste stream. On-site treatment or neutralization by researchers is not recommended due to the compound's hazardous nature and the potential for dangerous reactions.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management to prevent hazardous reactions and ensure correct disposal[1][8].
-
Do Not Mix: Keep this compound waste separate from other waste streams, particularly halogenated solvents, acids, and oxidizers[1][8][9].
-
Designated Container: Dedicate a specific container for this and structurally similar non-halogenated aromatic amine waste.
Step 2: Containerization
Select a container that is compatible with the chemical and can be securely sealed.
-
Compatible Material: Use a chemically resistant container, such as the original product bottle or a designated waste container provided by your institution's Environmental Health & Safety (EHS) department[1][8].
-
Secure Sealing: The container must have a tightly fitting screw-top cap to prevent leaks and the escape of vapors. Keep the container closed at all times except when adding waste[8][10][11].
-
Headspace: Do not overfill the container. Leave at least 10% of headspace (a 1-inch gap) to allow for vapor expansion[8][11].
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste: The label must clearly state "Hazardous Waste"[1].
-
Full Chemical Name: Write the full chemical name, "this compound." Do not use abbreviations or chemical formulas[10].
-
Constituents: If it is a mixed waste, list all chemical constituents with their approximate percentages[11].
Step 4: Storage
Store the waste container in a designated and safe location pending pickup.
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA within the laboratory[1][11].
-
Ventilation: The storage area must be cool, dry, and well-ventilated[4][11].
-
Secondary Containment: Place the waste container in a secondary containment tray to control any potential leaks[11].
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is nearly full (around 75-90%) or has been stored for the maximum allowed time (typically 3 months), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[1][4][12].
-
Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, as required by regulations[4][13].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders[3][11].
-
Collection: Carefully collect the absorbent material and place it into a sealable, compatible container[6].
-
Labeling and Disposal: Label the container as "Hazardous Waste" with the name of the chemical and dispose of it following the same procedure as for liquid waste[11].
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data and Hazard Summary
| Hazard Classification | Description | Reference |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [2][3][7] |
| Eye Damage/Irritation | Causes serious eye damage. | [2] |
| Skin Sensitization | May cause an allergic skin reaction. | [2] |
| Mutagenicity | Suspected of causing genetic defects. | [2][7] |
| Carcinogenicity | Suspected of causing cancer. | [2][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. geneseo.edu [geneseo.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. epa.gov [epa.gov]
Essential Safety and Operational Guidance for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
This guide provides critical safety, handling, and disposal information for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and cyclic ketals, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
SDS Review: Although a specific SDS is unavailable, review the SDSs for similar aromatic amines and cyclic ketals to understand potential hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
Step 2: Handling the Chemical
-
Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[1]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a well-ventilated, designated waste accumulation area.
-
-
Waste Disposal:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Visual Workflow for Safe Handling
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
